Physicochemical Profiling and Structural Dynamics of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol: A Technical Guide for Lead Optimization
Executive Summary The pyrazolo[3,4-d]pyridazine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as a highly effective purine bioisostere[1]. Specifically, derivatives like 7-Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[3,4-d]pyridazine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as a highly effective purine bioisostere[1]. Specifically, derivatives like 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol are foundational building blocks in the development of potent kinase inhibitors, including irreversible Bruton's Tyrosine Kinase (BTK) inhibitors[2]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural dynamics, and experimental characterization protocols for this specific compound, designed to guide researchers engaged in rational drug design and lead optimization.
Structural Core Analysis & Tautomerism
A defining feature of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is its dynamic lactim-lactam tautomerism. While formally named as an alcohol (4-ol, the lactim form), in aqueous physiological environments, the compound predominantly exists as the lactam tautomer: 7-methyl-2H-pyrazolo[3,4-d]pyridazin-4(5H)-one [3],.
Causality in Target Binding: This tautomeric shift is not merely an analytical curiosity; it is the cornerstone of its pharmacological utility. The lactam form presents a contiguous hydrogen-bond donor (N-H) and acceptor (C=O) motif. This specific geometry perfectly mimics the hydrogen-bonding network required to anchor the molecule to the backbone amides of kinase hinge regions (e.g., the Glu475 and Met477 residues in BTK)[2].
The Role of the 7-Methyl Group: The addition of the methyl group at the C7 position acts as a "lipophilicity dial." It marginally increases the LogP, enhancing membrane permeability without violating Lipinski's rules of five. Sterically, it restricts the rotational degrees of freedom of adjacent functional groups, pre-organizing the molecule into a bioactive conformation. However, researchers must monitor this site for potential cytochrome P450-mediated aliphatic oxidation.
Key Physicochemical Properties
Understanding the baseline physicochemical parameters of this fragment is critical before functionalizing it with complex side chains or Michael acceptors[2].
Essential for anchoring to the target protein's hinge region[2].
Hydrogen Bond Acceptors (HBA)
3-4 (N atoms, C=O oxygen)
Facilitates secondary dipole interactions with the target protein backbone.
LogP (Predicted)
0.8 - 1.2
Optimal lipophilicity for aqueous solubility while maintaining sufficient membrane permeability.
Experimental Methodologies for Property Validation
To rigorously characterize this compound, we employ self-validating analytical workflows. The following protocols detail the exact methodologies required to determine its ionization, lipophilicity, and tautomeric state.
Figure 1: Analytical workflow for the physicochemical characterization of the pyrazolo-pyridazine scaffold.
Protocol 1: pKa and LogD Determination via Potentiometric Titration
Objective: To accurately map the ionization profile (pKa of the pyrazole NH and pyridazine nitrogens) and the distribution coefficient (LogD).
Causality & Validation: Because the pyrazole NH pKa often falls in the acidic range (pH 2-3), glass electrodes are prone to non-linear alkaline/acid errors. Therefore, standardizing the electrode with a known reference is non-negotiable for data integrity.
Step-by-Step Methodology:
System Calibration: Calibrate the potentiometric titrator (e.g., SiriusT3) using standardization buffers (pH 1.6 to 12.0). Validation Check: Titrate a standard reference, such as Potassium Hydrogen Phthalate (KHP), ensuring the measured pKa is within ±0.05 units of the literature value (4.01).
Sample Preparation: Dissolve 1.5 mg of the compound in 1.0 mL of a standardized Ionic Strength Adjuster (0.15 M KCl in water). If aqueous solubility is insufficient, use a methanol/water co-solvent system at three different ratios.
Titration: Titrate the solution using 0.15 M HCl and 0.15 M KOH from pH 2.0 to 12.0 under a nitrogen atmosphere to prevent CO₂ absorption (which artificially skews basic pKa readings).
Data Extrapolation (Yasuda-Shedlovsky): If co-solvents were used, plot the apparent pKa against the dielectric constant of the solvent mixtures. Extrapolate to 100% aqueous to determine the true aqueous pKa.
LogD Biphasic Titration: Introduce varying volumes of water-saturated 1-octanol into the sample vial and repeat the titration. The shift in the apparent pKa in the presence of the lipid phase allows for the precise calculation of LogP and LogD at pH 7.4.
Protocol 2: Tautomeric State Elucidation via Variable-Temperature NMR (VT-NMR)
Objective: To quantify the lactim-lactam equilibrium ratio in solution.
Causality & Validation: While UV-Vis spectroscopy can hint at tautomerism, NMR provides unambiguous structural proof. By using Variable-Temperature NMR, we can alter the exchange rate between tautomers. If the exchange is slow on the NMR timescale, distinct peaks for both forms will appear; if fast, a dynamically averaged signal is observed.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10 mM solution of the compound in DMSO-d6. Validation Check: Run a preliminary ¹H NMR at 25°C to ensure sample purity (>95%) and establish a correct integration baseline.
Acquisition: Acquire quantitative ¹H and ¹³C NMR spectra at 25°C, 40°C, and 60°C.
Marker Identification: Monitor the chemical shift of the C4 carbon. The lactam carbonyl (C=O) typically resonates highly downfield (~155-160 ppm), whereas the lactim (C-OH) carbon resonates slightly upfield. Track the exchangeable protons (N-H vs O-H) by adding a drop of D₂O to confirm their identity via deuterium exchange.
Equilibrium Calculation: Integrate the isolated signals for each tautomer (if in slow exchange) to calculate the equilibrium constant (
).
Figure 2: Lactim-lactam tautomeric equilibrium and its role in kinase hinge region binding.
Pharmacological & Drug Development Implications
The physicochemical profile of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol makes it a highly versatile intermediate. Its low molecular weight and optimal TPSA provide a massive "chemical runway" for the addition of complex side chains—such as acrylamide Michael acceptors for irreversible covalent binding—without exceeding drug-like property space[2],[1]. Understanding the interplay between its ionization state, tautomeric preference, and lipophilicity is paramount. By leveraging the self-validating protocols outlined above, drug development professionals can confidently utilize this scaffold to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
Title: Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor
Source: ACS Medicinal Chemistry Letters (via NIH PMC)
URL: [Link]
Title: Synthesis and Biological Studies of Pyrazolo[3, 4-d] Pyrimidines
Source: Oriental Journal of Chemistry
URL: [Link]
Title: Molecular Design of Pyrazolo[3,4-d]pyridazines
Source: Russian Journal of General Chemistry (via ResearchGate)
URL: [Link]
Introduction: The Pharmacophore Dynamics of Pyrazolo[3,4-d]pyridazines
Therapeutic Horizons of Pyrazolo[3,4-d]pyridazine Derivatives: A Technical Guide to Biological Activity and Mechanism of Action The fusion of pyrazole and pyridazine rings yields the pyrazolo[3,4-d]pyridazine scaffold, a...
Author: BenchChem Technical Support Team. Date: March 2026
Therapeutic Horizons of Pyrazolo[3,4-d]pyridazine Derivatives: A Technical Guide to Biological Activity and Mechanism of Action
The fusion of pyrazole and pyridazine rings yields the pyrazolo[3,4-d]pyridazine scaffold, a rigid bicyclic system that has garnered significant attention in modern medicinal chemistry[1]. The inherent structural rigidity of this fused system restricts the conformational degrees of freedom, which thermodynamically favors high-affinity binding to specific enzymatic and receptor pockets. By acting as bioisosteres for purines and phthalazines, these derivatives exhibit a highly diverse spectrum of biological activities, including targeted adenosine receptor antagonism, robust anti-inflammatory responses, neuroprotection, and antiviral properties[2][3][4].
As a Senior Application Scientist, it is critical to look beyond the basic structural novelty of these compounds and understand the causality of their efficacy. This guide synthesizes the mechanistic pathways, quantitative pharmacological metrics, and the self-validating experimental protocols required to evaluate pyrazolo[3,4-d]pyridazine derivatives in drug discovery pipelines.
Adenosine receptors (ARs) are G-protein-coupled receptors heavily implicated in tumor microenvironment immunosuppression and fibrosis. Recent structural activity relationship (SAR) studies have identified 7-amino-pyrazolo[3,4-d]pyridazines as potent, high-affinity antagonists for A1R and A3R[2]. Because A3R is frequently overexpressed in multiple tumor types (serving as a biological marker), antagonizing this receptor provides a targeted antiproliferative strategy[2].
Mechanistically, the pyrazolo[3,4-d]pyridazine core competitively displaces endogenous adenosine at the orthosteric site. This prevents the Gi-protein-mediated inhibition of adenylate cyclase (AC), thereby restoring intracellular cyclic AMP (cAMP) levels and altering downstream proliferative signaling[2][5].
Mechanism of A1/A3 Adenosine Receptor antagonism by pyrazolo[3,4-d]pyridazines.
Anti-Inflammatory and Neuroprotective Efficacy
Inflammation is primarily driven by the upregulation of pro-inflammatory mediators. Pyrazolo[3,4-d]pyridazine derivatives bearing 3,4,5-trimethoxyphenyl moieties have demonstrated a profound ability to downregulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[3].
Causally, the incorporation of the electron-rich trimethoxyphenyl group enhances the lipophilicity of the scaffold, facilitating efficient cellular penetrance. Furthermore, these specific compounds exhibit significant neuroprotection against 6-hydroxydopamine (6-OHDA)-induced cell death in neuroblastoma models, highlighting their dual utility in neuroinflammatory diseases[3]. In vivo models of diclofenac-induced gastrointestinal inflammation also demonstrate that novel pyrazolo[3,4-d]pyridazines significantly reduce myeloperoxidase (MPO) activity and serum TNF-α levels, restoring mucosal architecture[6].
Antiviral Activity: Targeting the ZIKV Protease
The pyrazolo[3,4-d]pyridazine-7-one core has been rationally designed to target the Zika virus (ZIKV). By modifying known antimicrobial pyrazolo-pyridazines, researchers have synthesized derivatives that inhibit the ZIKV NS2B-NS3 protease[4]. Molecular docking studies suggest that the carbonyl oxygen at the 7-position acts as a critical hydrogen bond acceptor within the protease active site, disrupting viral polyprotein cleavage and arresting viral replication[4].
Quantitative Data Summary
To benchmark the efficacy of these derivatives, the following table synthesizes the pharmacological metrics of lead compounds across different therapeutic domains.
To ensure reproducibility and scientific rigor, the following protocols integrate built-in validation steps to prevent false-positive artifacts (e.g., mistaking general cytotoxicity for targeted enzymatic inhibition).
Protocol 1: Functional cAMP Accumulation Assay for AR Antagonism
This protocol evaluates the antagonistic potency of pyrazolo[3,4-d]pyridazines at Gi-coupled Adenosine Receptors.
Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing human A1R or A3R at 10^4 cells/well in a 384-well microplate.
Pre-incubation (The Antagonist Phase): Treat cells with serial dilutions of the pyrazolo[3,4-d]pyridazine derivative (e.g., 0.1 nM to 10 μM) in an assay buffer containing a phosphodiesterase inhibitor (e.g., Ro 20-1724) to prevent premature cAMP degradation. Incubate for 30 minutes at 37°C.
Agonist Challenge (The Causality Step): Add a sub-maximal concentration (EC80) of a non-selective AR agonist (e.g., NECA) alongside Forskolin (1 μM). Validation Check: Forskolin directly stimulates adenylate cyclase. If the test compound is a true antagonist, it will block NECA's Gi-mediated suppression, thereby allowing Forskolin to maintain high cAMP levels[2].
Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
Data Analysis: Plot the FRET signal ratio against compound concentration to determine the IC50.
Protocol 2: Phenotypic Antiviral Screening (ZIKV)
This workflow isolates true antiviral efficacy from non-specific cytotoxicity, ensuring the compound is actively targeting the virus rather than simply killing the host cell.
Phenotypic screening workflow for evaluating anti-ZIKV activity and selectivity.
Viral Infection: Seed Vero cells in 96-well plates. Infect with the ZIKV MR766 strain at a Multiplicity of Infection (MOI) of 0.1.
Compound Treatment: Immediately post-infection, add the pyrazolo[3,4-d]pyridazine-7-one derivatives at varying concentrations. Include Mycophenolic acid (MPA) as a positive control[4].
Parallel Cytotoxicity Counter-screen (Critical Validation): In a separate plate of uninfected Vero cells, apply the exact same compound concentrations. Measure cell viability using an MTT assay at 72 hours post-treatment to determine the 50% cytotoxic concentration (CC50).
Antiviral Quantification: At 72 hours post-infection, quantify viral replication in the infected plate using a plaque assay or viral RNA RT-qPCR to determine the half-maximal effective concentration (EC50).
Selectivity Index (SI) Calculation: Calculate SI = CC50 / EC50. An SI > 10 (e.g., Compound 9b achieved an SI of 22.4) mathematically validates that the antiviral effect is target-specific and not a secondary artifact of host cell death[4].
Conclusion
The pyrazolo[3,4-d]pyridazine scaffold represents a highly versatile and thermodynamically stable pharmacophore. By systematically substituting functional groups at the 3- and 7-positions, drug development professionals can fine-tune this core to achieve highly selective biological activities—ranging from A1/A3 receptor antagonism in oncology to NS2B-NS3 protease inhibition in virology. Future pipeline development should focus on optimizing the pharmacokinetic (PK) profiles of these derivatives to transition them from robust in vitro leads to viable in vivo clinical candidates.
References
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. National Center for Biotechnology Information (NIH). 2
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters. 5
Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. ResearchGate. 3
ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega. 4
ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. National Center for Biotechnology Information (NIH). 1
Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. National Center for Biotechnology Information (NIH). 6
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , focusing on its structural elucidation via Nuclear Magnetic Resonance (NMR), Infrared...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , focusing on its structural elucidation via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Executive Summary & Structural Context
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a fused bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyridazine class.[1] This scaffold is a critical pharmacophore in drug discovery, often acting as an isostere for purines and exhibiting bioactivity against targets like PDE4, adenosine receptors, and various kinases.
Tautomeric Equilibrium (Critical for NMR Interpretation)
In solution (particularly in polar aprotic solvents like DMSO-
), this molecule does not exist primarily as the "4-ol" (enol) tautomer. Instead, it favors the 4-oxo (lactam) form, specifically the 4,5-dihydro-4-oxo tautomer. Spectroscopic data must be interpreted with this equilibrium in mind, as it dramatically shifts C carbonyl resonances and exchangeable proton signals.
Tautomeric States:
Enol Form: 4-hydroxy-7-methyl... (Aromatic, rare in solution)
Keto Form (Lactam): 7-methyl-4-oxo-4,5-dihydro... (Dominant in DMSO/solution)
Graphviz: Tautomeric & Structural Logic
Caption: Prototropic equilibrium favoring the lactam (keto) tautomer in polar media, essential for accurate NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data is synthesized from high-fidelity characterization of 7-methyl-substituted pyrazolo[3,4-d]pyridazine analogs.
H NMR (Proton) Data
Solvent: DMSO-
| Frequency: 400 MHz
Position
Shift ( ppm)
Multiplicity
Integration
Assignment / Notes
NH (Lactam)
12.50 – 13.20
Broad Singlet (br s)
1H
Exchangeable with DO. Indicates keto form (N5-H).
H-3 (Pyrazole)
8.20 – 8.60
Singlet (s)
1H
Highly deshielded due to aromatic ring current and adjacent nitrogens.
H-2 (Pyrazole)
13.50 – 14.00
Broad
1H
If N-unsubstituted (2H-tautomer). Often invisible due to rapid exchange.
CH (C-7)
2.55 – 2.85
Singlet (s)
3H
Methyl group attached to the electron-deficient pyridazine ring.
Mechanistic Insight:
The C7-Methyl signal (
2.55–2.85) is significantly deshielded compared to a standard aryl-methyl ( 2.3) due to the electron-withdrawing nature of the pyridazine ring (C=N bond).
The H-3 proton is a diagnostic singlet. Its shift confirms the integrity of the pyrazole fusion. If this signal splits or shifts upfield (< 7.5 ppm), it suggests ring opening or saturation.
C NMR (Carbon) Data
Solvent: DMSO-
| Frequency: 100 MHz
Carbon Type
Shift ( ppm)
Assignment
Structural Significance
C=O (Carbonyl)
156.0 – 160.0
C-4
Diagnostic of the lactam tautomer. Enol C-OH would appear ~165+ or shift differently.
Imine C=N
145.0 – 150.0
C-7
Carbon bearing the methyl group.
Bridgehead
135.0 – 140.0
C-3a / C-7a
Quaternary carbons at the fusion point.
Ar-CH
130.0 – 135.0
C-3
Pyrazole ring CH.
Alkyl CH
18.0 – 22.0
7-CH
Methyl substituent.
Infrared (IR) Spectroscopy
IR analysis distinguishes the functional groups and confirms the predominant tautomer in the solid state.
Frequency (cm)
Vibration Mode
Intensity
Interpretation
3100 – 3400
(N-H)
Broad, Medium
Hydrogen-bonded NH stretch (Lactam/Pyrazole NH).
2920 – 2980
(C-H)
Weak
Aliphatic C-H stretch from the 7-Methyl group.
1660 – 1690
(C=O)
Strong
Amide I band. Confirms the keto (lactam) structure. An enol would lack this strong carbonyl peak.
1580 – 1610
(C=N)
Medium
Ring skeletal vibrations (C=N in pyridazine/pyrazole).
1200 – 1250
(C-N)
Medium
C-N stretch.
Diagnostic Rule: The presence of a strong band at 1660–1690 cm
combined with the absence of a broad O-H stretch (typically 3500-2500 cm diffuse) confirms the molecule exists as the pyridazinone (keto) form in the solid phase.
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and characteristic fragmentation patterns useful for identifying the pyrazolo-pyridazine core.
The pyrazolo[3,4-d]pyridazine core is highly stable, but high-energy collision-induced dissociation (CID) yields specific fragments.
Loss of CO (Carbon Monoxide): A neutral loss of 28 Da is characteristic of cyclic lactams/phenols.
()
Loss of N
: The pyrazole or pyridazine moiety can extrude nitrogen gas (28 Da).
(Ring contraction).
Methyl Radical Loss: Rare in soft ionization but possible in EI.
().
Graphviz: Fragmentation Logic
Caption: Proposed ESI-MS/MS fragmentation pathway for the 7-methyl-4-oxo core.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying spectroscopic impurities. The standard route involves the condensation of acyl-pyrazoles with hydrazine hydrate .
Unreacted Hydrazine: Broad peaks in NMR, spurious masses in MS.
Open-Chain Hydrazones: Intermediate species that failed to cyclize. Look for additional methyl singlets in NMR (
2.0–2.3) and lack of the downfield NH lactam signal.
Regioisomers: If the starting pyrazole is asymmetric and N-substituted, N-methylation regioisomers may form, distinguishable by NOESY NMR (spatial proximity of N-Me to C7-Me).
References
Matiichuk, V. S., et al. (2008).[1] "Molecular Design of Pyrazolo[3,4-d]pyridazines." Russian Journal of Organic Chemistry, 44(9), 1352–1361.[1] Link
Shawali, A. S. (1977). "Synthesis and tautomeric structure of some 2H-pyrazolo[3,4-d]pyridazines." Journal of Heterocyclic Chemistry, 14(3), 375-381. Link
Faid-Allah, H. M., et al. (2011). "Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines." Journal of Chemical Crystallography, 41, 1530. (Analogous scaffold characterization). Link
PubChem Compound Summary. "7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one." (Structural analog data). Link
The 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol Scaffold: A Technical Analysis of Therapeutic Potential
The following technical guide provides an in-depth analysis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , a privileged scaffold in medicinal chemistry known for its utility as a purine bioisostere. Executive Summary The...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , a privileged scaffold in medicinal chemistry known for its utility as a purine bioisostere.
Executive Summary
The compound 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (and its tautomer 7-methyl-2H-pyrazolo[3,4-d]pyridazin-4(5H)-one ) represents a critical "privileged structure" in drug discovery. Structurally mimicking the purine ring system found in adenosine and guanosine, this scaffold exhibits versatile binding affinity toward enzymes that utilize purine-based cofactors or substrates.
This guide analyzes its three primary therapeutic target classes: Phosphodiesterases (PDEs) , Protein Kinases (specifically BTK and FGFR) , and Xanthine Oxidase . We explore the mechanistic basis for these interactions, structure-activity relationships (SAR), and validation protocols.
Chemical Biology & Structural Properties[1][2]
Tautomerism and Bioisosterism
Understanding the tautomeric state is a prerequisite for molecular docking and target validation. While often nomenclatured as the 4-ol (enol form), in physiological solution and solid-state, the molecule predominantly exists as the 4-one (keto form).
Purine Bioisostere: The pyrazolo[3,4-d]pyridazine core replaces the imidazole-pyrimidine fusion of natural purines with a pyrazole-pyridazine fusion. This alteration maintains the planarity and hydrogen-bond donor/acceptor motifs required for the active sites of kinases and PDEs but alters the electronic distribution (dipole moment) and lipophilicity (LogP), often improving membrane permeability compared to natural purines.
The "7-Methyl" Substituent
The methyl group at the 7-position (often C3 or C4 depending on numbering conventions relative to the fusion) acts as a hydrophobic anchor . In PDE4 active sites, this methyl group displaces conserved water molecules or fills small hydrophobic sub-pockets (Q-pockets), significantly enhancing potency over the unsubstituted analog.
Mechanism of Action:
PDE4 hydrolyzes cyclic Adenosine Monophosphate (cAMP) into inactive 5'-AMP.[1] The 7-methyl-pyrazolo[3,4-d]pyridazin-4-one scaffold acts as a competitive inhibitor at the catalytic site.
Binding: The pyrazolo-pyridazine ring stacks against the conserved phenylalanine (e.g., Phe372 in PDE4D) via
- interactions.
H-Bonding: The N-H of the pyrazole and the C=O of the pyridazinone mimic the adenine base, forming hydrogen bonds with the invariant glutamine (Gln369) in the nucleotide-binding pocket.
Effect: Inhibition prevents cAMP degradation. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream transcription factors (e.g., CREB), reducing the expression of pro-inflammatory cytokines like TNF-
Mechanism of Action:
Recent medicinal chemistry efforts have identified pyrazolo[3,4-d]pyridazinones as potent ATP-competitive inhibitors of BTK.
Hinge Binding: The scaffold resides in the ATP-binding pocket, forming H-bonds with the hinge region residues (Glu475, Met477).
Selectivity: Derivatives of this scaffold often include an acrylamide "warhead" to form a covalent bond with Cys481, ensuring irreversible inhibition. The 7-methyl group helps orient the core to minimize steric clashes with the "gatekeeper" residue (Thr474).
Secondary Target: Xanthine Oxidase (XO)
Therapeutic Area: Gout, Hyperuricemia.
Mechanism: As a structural analog of hypoxanthine and allopurinol (pyrazolo[3,4-d]pyrimidin-4-ol), this scaffold can inhibit XO, blocking the oxidation of purines to uric acid. However, the pyridazine core is typically less potent against XO than the pyrimidine core, often making it a selective PDE inhibitor with reduced risk of disrupting purine metabolism side effects.
Visualizing the Signaling Pathways
The following diagram illustrates the divergent signaling outcomes when this scaffold targets PDE4 versus BTK.
Caption: Dual-pathway mechanism showing PDE4 inhibition leading to anti-inflammatory effects (top) and BTK inhibition leading to antiproliferative effects in B-cells (bottom).
Experimental Validation Protocols
To validate the therapeutic potential of this scaffold, the following self-validating protocols are recommended.
Chemical Synthesis (One-Pot Condensation)
Objective: Efficiently generate the 7-methyl-pyrazolo[3,4-d]pyridazin-4-one core.
Reagents: Hydrazine hydrate, Ethyl acetoacetate (or equivalent dicarbonyl), appropriate aldehyde if 3-substitution is needed.
Precursor Formation: React 5-acyl-4-amino-pyrazole with hydrazine hydrate in ethanol.
Cyclization: Reflux at 80°C for 4-6 hours. The 7-methyl group is derived from the acetyl/methyl ketone moiety of the precursor.
Purification: Cool to precipitate. Recrystallize from DMF/Ethanol.
Validation: NMR (observe methyl singlet ~2.5 ppm) and MS (M+H peak).
PDE4 Inhibition Assay (IMAP TR-FRET)
Objective: Quantify IC50 against PDE4B/PDE4D.
Principle: Fluorescence Resonance Energy Transfer (FRET) using nanoparticles that bind phosphate.
Step 1: Incubate enzyme (PDE4D) with Fluorescein-labeled cAMP substrate and the test compound (7-Methyl-...) in reaction buffer (10 mM Tris-HCl, 10 mM MgCl2) for 60 min.
Step 3: Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).
Data: Luminescence is proportional to kinase activity.
Quantitative Data Summary
Parameter
PDE4 Inhibition (Target)
BTK Inhibition (Target)
Xanthine Oxidase (Off-Target)
Binding Mode
Competitive (cAMP mimic)
ATP-Competitive (Hinge)
Competitive (Hypoxanthine mimic)
Key Residues
Gln369, Phe372
Glu475, Met477, Cys481
Glu802, Phe914
Typical IC50
10 - 500 nM
2 - 100 nM (if optimized)
> 10 M (typically weak)
Therapeutic Outcome
Anti-inflammatory
Anti-tumor / B-cell depletion
Uric acid reduction
Synthesis & Assay Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to biological validation assays.
References
Zhang, Y., et al. (2019). "Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor." Journal of Medicinal Chemistry. Link
Dal Piaz, V., et al. (2002). "Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Giovannoni, M.P., et al. (2010). "Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity." Bioorganic & Medicinal Chemistry. Link
Wu, J., et al. (2021). "Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors." Journal of Medicinal Chemistry. Link
Kobayashi, S. (1973). "The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines."[3] Chemical & Pharmaceutical Bulletin. Link
The Pyrazolo[3,4-d]pyridazine Scaffold: Synthetic Architecture and Medicinal Utility
This technical guide provides an in-depth analysis of the pyrazolo[3,4-d]pyridazine scaffold, a fused bicyclic heterocycle distinct from its more common isomer, pyrazolo[3,4-d]pyrimidine. It focuses on synthetic methodol...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the pyrazolo[3,4-d]pyridazine scaffold, a fused bicyclic heterocycle distinct from its more common isomer, pyrazolo[3,4-d]pyrimidine. It focuses on synthetic methodologies, structural properties, and its emerging role as a privileged structure in phosphodiesterase (PDE) inhibition and oncology.
[1][2][3][4]
Scaffold Architecture & Chemical Significance[5][6][7]
The pyrazolo[3,4-d]pyridazine core comprises a five-membered pyrazole ring fused to a six-membered pyridazine ring. Unlike the ubiquitous pyrazolo[3,4-d]pyrimidine (an isostere of adenine), this scaffold features a contiguous N-N bond in the six-membered ring, imparting unique electronic properties and hydrogen-bonding capabilities.
Pyrazolo[3,4-d]pyridazine: Nitrogen atoms at positions 1, 2 (pyridazine ring).[2][3] Mimics specific cyclic nucleotide states and offers alternative pi-stacking geometries.
Numbering System:
The fusion occurs at the d-bond of the pyrazole (C4–C5). The standard numbering initiates at the pyrazole nitrogen (N1) and proceeds through the fusion points.
Synthetic Strategies
The most robust synthetic route involves the construction of the pyridazine ring onto a pre-functionalized pyrazole core. This "bottom-up" approach allows for the precise installation of substituents required for Structure-Activity Relationship (SAR) exploration.
Core Synthesis: The 1,4-Dicarbonyl Cyclization
This method utilizes 4-acyl-pyrazole-3-carboxylates or similar 1,4-electrophilic centers reacting with hydrazines.
General Reaction Scheme:
Precursor Assembly: Reaction of a hydrazonyl chloride with a beta-dicarbonyl compound (or enaminone) to yield a 1,3,4-trisubstituted pyrazole.
Ring Closure: The pyrazole intermediate, bearing an ester/acyl group at C3 and an acyl/formyl group at C4, undergoes condensation with hydrazine hydrate or substituted hydrazines.
DOT Diagram: Synthetic Pathway
The following diagram illustrates the convergent synthesis of the core scaffold.
Figure 1: Convergent synthetic pathway for accessing the pyrazolo[3,4-d]pyridazine core via pyrazole intermediates.
Medicinal Chemistry & SAR
The pyrazolo[3,4-d]pyridazine scaffold has demonstrated significant potency as a Phosphodiesterase Type 5 (PDE5) inhibitor , offering a template for peripheral vasodilators and agents for erectile dysfunction that differ from the sildenafil (pyrazolo[4,3-d]pyrimidine) class.
Case Study: PDE5 Inhibition
Research has identified specific substitution patterns that maximize selectivity for PDE5 over the structurally similar PDE6 (retinal PDE).[4]
Key SAR Vectors:
N1 (Pyrazole): A lipophilic group, such as Isopropyl , is critical for filling the hydrophobic pocket of the enzyme.
C3 (Pyrazole): Small alkyl groups (e.g., Methyl ) maintain the necessary steric profile without clashing with the binding site walls.
C4 (Pyridazine): An aromatic ring (Phenyl ) provides essential pi-pi stacking interactions with phenylalanine residues (e.g., Phe820) in the PDE5 active site.
N6 (Pyridazine): This is a critical vector. A Benzyl group at this position has been shown to be essential for high potency (IC50 ~0.14 µM) and selectivity.[5][6]
C7 (Pyridazine): A carbonyl oxygen (7-one ) serves as a hydrogen bond acceptor, mimicking the guanine base of cGMP.
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-acetyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 mmol) in Ethanol (20 mL).
Addition: Add Benzylhydrazine dihydrochloride (1.2 mmol) to the solution.
Basification: Dropwise add Triethylamine (2.5 mmol) to neutralize the hydrochloride salt and liberate the free hydrazine.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours . Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
Work-up:
Cool the mixture to room temperature.
If a precipitate forms, filter the solid and wash with cold ethanol.
If no precipitate forms, concentrate the solvent under reduced pressure.
Purification: Recrystallize the crude product from Ethanol/DMF or purify via silica gel column chromatography (Gradient: 0-5% Methanol in Dichloromethane).
Characterization: Verify the structure using 1H-NMR (DMSO-d6). Look for the disappearance of the ethyl ester quartet/triplet and the appearance of the benzyl methylene singlet (~5.2 ppm).
Self-Validation Check:
Did the reaction turn clear upon heating? (Indicates solubility of reactants).
Is the product a high-melting solid? (Fused bicyclic lactams typically have MP > 150°C).
Biological Mechanism: PDE Inhibition
The pyrazolo[3,4-d]pyridazine scaffold functions by competitively binding to the catalytic domain of Phosphodiesterase 5. By inhibiting the hydrolysis of cGMP to 5'-GMP, these compounds potentiate the NO/cGMP signaling pathway, leading to smooth muscle relaxation.
DOT Diagram: Signaling Pathway
Figure 3: Mechanism of action showing the blockade of cGMP hydrolysis by pyrazolo[3,4-d]pyridazine derivatives.
Summary Data: Potency Comparison
The following table summarizes the inhibitory potency of key pyrazolo[3,4-d]pyridazine derivatives against PDE5, highlighting the impact of the N6-benzyl group.
Compound ID
R1 (Pyrazole N1)
R3 (Pyrazole C3)
R6 (Pyridazine N6)
PDE5 IC50 (µM)
Selectivity (vs PDE6)
Ref A
Isopropyl
Methyl
H
> 10.0
N/A
Ref B
Isopropyl
Methyl
Methyl
1.2
Low
Lead 1
Isopropyl
Methyl
Benzyl
0.14
High
Lead 2
Phenyl
Methyl
Benzyl
0.85
Moderate
Data synthesized from literature sources [3].
References
Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives.
Source: ResearchGate
URL:[Link]
Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones.
Source: ACS Omega
URL:[Link]
Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents.
Source: PubMed (J Enzyme Inhib Med Chem)
URL:[Link]
Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors.
Source: Scite.ai
URL:[Link]
In Silico Profiling of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol: Tautomeric Equilibria, ADMET, and Kinase Affinity
Executive Summary This technical guide provides a comprehensive in silico analysis framework for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol . As a fused heterocyclic scaffold acting as a purine bioisostere, this molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive in silico analysis framework for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol . As a fused heterocyclic scaffold acting as a purine bioisostere, this molecule presents unique challenges in computational modeling, primarily driven by keto-enol tautomerism and protonation states. This document outlines a self-validating workflow to predict its physicochemical properties, pharmacokinetic profile (ADMET), and potential biological targets, specifically focusing on kinase inhibition (e.g., CDK2, EGFR).
Part 1: Structural Basis & Tautomeric Equilibria
The Core Challenge: Standard docking algorithms often treat molecules as static entities. However, 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol exists in a dynamic equilibrium between the enol (4-ol) and keto (4-one/lactam) forms. Neglecting this leads to high false-negative rates in virtual screening.
Quantum Mechanical (QM) Analysis
To ensure accurate binding predictions, the relative stability of tautomers must be calculated using Density Functional Theory (DFT).[1]
Dominant Species: In aqueous solution, the 4-one (lactam) tautomer is energetically favored due to solvation effects and amide resonance stabilization.
Binding Species: The 4-ol (enol) form often mediates binding in hydrophobic kinase pockets where it mimics the adenine-thymine hydrogen bonding network.
Tautomer Enumeration Workflow
The following diagram illustrates the decision logic for selecting the correct tautomer for downstream simulation.
Part 2: Physicochemical Profiling (The "Rule of 5" & Beyond)
This section predicts the "drug-likeness" of the scaffold. Data is synthesized based on structural fragment contributions typical for pyrazolo[3,4-d]pyridazines.
Predicted Molecular Descriptors
The molecule exhibits high compliance with Lipinski’s Rule of Five, suggesting good oral bioavailability.
Property
Predicted Value
Threshold (Rule of 5)
Interpretation
Molecular Weight
~150.14 g/mol
< 500
Excellent (Fragment-like)
LogP (Consensus)
0.8 – 1.2
< 5
Optimal (High solubility)
H-Bond Donors
1 (Enol) / 1 (Keto)
< 5
Compliant
H-Bond Acceptors
3
< 10
Compliant
TPSA
~50-60 Ų
< 140 Ų
High Permeability
Rotatable Bonds
0
< 10
Rigid (Low entropic penalty)
Solubility (LogS): Predicted to be moderately soluble (-2.5 to -3.0 log mol/L) due to the polar nitrogen-rich core.
Permeability: The low molecular weight and TPSA < 140 Ų suggest high passive gastrointestinal absorption.
Part 3: ADMET & Toxicity Risk Assessment
Safety attrition is a major hurdle.[2] The pyrazolo-pyridazine core requires specific scrutiny for CYP inhibition and hERG blockage.
Metabolic Stability (CYP450)
CYP1A2: High Risk. Planar, nitrogen-rich heterocycles often inhibit CYP1A2.
CYP3A4: Low Risk. The molecule is likely too small and hydrophilic to be a potent CYP3A4 substrate/inhibitor without further lipophilic substitution.
Toxicity Endpoints
hERG Inhibition: Moderate Risk. The core contains a basic nitrogen (if N2 is unsubstituted/protonated). In silico models (e.g., Pred-hERG) often flag this scaffold.
Ames Mutagenicity: Low to Moderate. Fused hydrazines can be flagged, but the aromatic stability of the pyrazolo[3,4-d] system mitigates reactivity compared to simple hydrazines.
Part 4: Target Identification & Molecular Docking
As an adenine bioisostere, 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a "privileged scaffold" for ATP-binding sites.
Primary Targets (Kinome)
CDK2 (Cyclin-Dependent Kinase 2): The scaffold mimics the purine ring of ATP, forming hinge-region hydrogen bonds (Glu81/Leu83).
PDEs (Phosphodiesterases): Structural similarity to cGMP allows competitive inhibition at the catalytic site.
GSK-3β: Potential for dual inhibition relevant to neurodegenerative pathways.
Docking Workflow
The following diagram details the protocol for docking this scaffold into a kinase target (e.g., CDK2).
Part 5: Experimental Validation Protocols
To validate the in silico predictions, the following "wet lab" protocols are recommended.
Protocol: Thermodynamic Solubility Assay
Self-Validating Step: If the experimental LogS deviates >1 log unit from prediction, revisit the tautomer ratio used in calculation.
Preparation: Dissolve 10 mg of compound in DMSO to create a 10 mM stock.
Equilibration: Spike stock into PBS (pH 7.4) to reach 2% DMSO final concentration. Shake for 24h at 25°C.
Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved solid (likely the 4-one form).
Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Reaction: Incubate compound (serial dilution 1 nM - 10 µM) with kinase and peptide substrate.
Detection: Add detection reagents. Measure FRET signal (665/620 nm ratio).
Analysis: Plot dose-response curve to determine IC50. Success Criterion: IC50 < 10 µM indicates a valid hit.
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Martin, Y. C. (2005). A bioavailability score.[5] Journal of Medicinal Chemistry.
Menges, N., & Bildirici, I. (2017).[6] Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences.
Preclinical Evaluation of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol Derivatives as Targeted FGFR Kinase Inhibitors in Oncology
Application Note & Standard Operating Protocols Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale The dysregulation of Fibroblast Growth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Standard Operating ProtocolsTarget Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Introduction & Mechanistic Rationale
The dysregulation of Fibroblast Growth Factor Receptors (FGFR1–4) through gene amplification, mutation, or chromosomal fusion is a well-documented driver of oncogenesis, tumor angiogenesis, and resistance to standard therapies[1]. Consequently, FGFRs have emerged as highly attractive targets in precision oncology.
The compound 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol —and its tautomeric pyrazolo[3,4-d]pyridazinone analogs—serves as a privileged pharmacophore for the rational design of potent kinase inhibitors[2]. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing this core scaffold with electrophilic warheads (e.g., acrylamide groups) yields highly selective, irreversible covalent inhibitors[1]. These derivatives are designed to occupy the ATP-binding pocket of the FGFR kinase domain, forming a covalent bond with a highly conserved reactive cysteine residue (e.g., Cys486 in FGFR1), thereby achieving sustained target occupancy and overcoming compensatory kinase activation[3]. Furthermore, derivatives of this scaffold have been shown to induce apoptosis in cancer cells by disrupting the Bcl-2/Bax expression balance and targeting the X-linked inhibitor of apoptosis (XIAP)[4].
Mechanistic Pathway
Fig 1: Mechanism of FGFR inhibition by pyrazolo[3,4-d]pyridazine derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate internal controls, signal-to-background optimization, and rigorous validation checkpoints to ensure data integrity.
Objective: Determine the half-maximal inhibitory concentration (
) of pyrazolo[3,4-d]pyridazine derivatives against recombinant FGFR1-4.
Expertise & Causality: The ADP-Glo assay is selected over radiometric assays because it provides a universal, high-throughput, homogeneous luminescent readout that directly measures ATP depletion (conversion to ADP). Because covalent inhibitors rely on binding to a free cysteine, the concentration of reducing agents like DTT in the kinase buffer must be strictly minimized (e.g.,
1 mM) to prevent the warhead from reacting with the buffer rather than the target kinase[1].
Step-by-Step Workflow:
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA, 1 mM DTT).
Compound Dilution: Serially dilute the test compounds (3-fold, 10-point curve) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.
Enzyme Addition: Add recombinant FGFR enzyme (optimized to
concentration) to the wells. Incubate for 60 minutes at room temperature. Causality: Pre-incubation is critical for covalent inhibitors to allow time-dependent irreversible binding before ATP competition begins.
Reaction Initiation: Add ultra-pure ATP (at the apparent
for the specific FGFR isoform) and specific peptide substrate. Incubate for 60 minutes.
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
Readout & Validation: Measure luminescence using a multimode microplate reader.
Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor
0.6 validates the assay run.
Fig 2: ADP-Glo biochemical kinase assay workflow for IC50 determination.
Objective: Evaluate the anti-proliferative efficacy (
) of the compounds in FGFR-dependent cancer cell lines (e.g., SNU-16 gastric cancer, H1581 lung cancer) versus non-dependent lines (e.g., A549)[2][4].
Step-by-Step Workflow:
Cell Seeding: Seed cells at 2,000–5,000 cells/well in 96-well opaque plates. Causality: Seeding density must be pre-optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.
Treatment: After 24 hours of attachment, treat cells with a 9-point concentration gradient of the pyrazolo[3,4-d]pyridazine derivative. Include Futibatinib as a positive reference control[3].
Incubation: Incubate for 72 hours at 37°C, 5%
.
Viability Measurement: Add CellTiter-Glo® reagent (volume equal to culture media). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Readout & Validation: Record luminescence.
Validation Checkpoint: Ensure the DMSO vehicle control shows
Objective: Confirm that the phenotypic anti-proliferative effects are directly caused by the inhibition of the FGFR signaling cascade.
Step-by-Step Workflow:
Treatment & Lysis: Treat SNU-16 cells with the inhibitor at
, , and the cellular for 2 hours. Wash with ice-cold PBS and lyse using RIPA buffer.
Causality: The lysis buffer must be supplemented with both protease inhibitors and broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Without these, endogenous phosphatases will rapidly strip phosphate groups during lysis, resulting in false-negative target engagement data.
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel.
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
Antibody Incubation: Probe with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH (loading control) overnight at 4°C.
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.
Validation Checkpoint: GAPDH bands must show equal intensity across all lanes to validate uniform protein loading. Total FGFR and Total ERK must remain constant, proving that the reduction in signal is due to kinase inhibition (reduced phosphorylation) rather than protein degradation.
Data Presentation & Interpretation
The following table demonstrates how to structure and summarize the quantitative preclinical data for pyrazolo[3,4-d]pyridazine derivatives, allowing for rapid comparison of biochemical potency and cellular selectivity.
Table 1: Representative Profiling Data for Pyrazolo[3,4-d]pyridazine Derivatives
Compound / Scaffold
FGFR1 (nM)
FGFR4 (nM)
SNU-16 (nM)
A549 (nM)
Selectivity Index (A549 / SNU-16)
7-Methyl-Derivative A
1.2 ± 0.3
4.5 ± 0.8
15.4 ± 2.1
> 10,000
> 649x
7-Methyl-Derivative B
8.4 ± 1.1
22.1 ± 3.4
85.2 ± 6.5
8,500 ± 420
~ 100x
Futibatinib (Control)
1.5 ± 0.2
3.2 ± 0.5
12.1 ± 1.8
> 10,000
> 826x
Note: A high Selectivity Index indicates that the compound specifically targets FGFR-driven oncogenesis (SNU-16) without causing generalized cytotoxicity in non-FGFR dependent lines (A549)[2][3][4].
References
Wu, X., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. Acta Pharmaceutica Sinica B. Available at:[Link]
Ramadan, S. K., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry. Available at:[Link]
Wang, Y., et al. (2019). Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry. Available at:[Link]
Chen, J., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at:[Link]
Application Notes and Protocols: The Use of Pyrazolo[3,4-d]pyridazines in Antimicrobial Research
Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The pyrazolo[3,4-d]pyridazine core, a fused heterocyclic system, has emerged as a promising framework in medicinal chemistry. Its structural similarity to purines allows it to interact with a wide range of biological targets. While extensively studied for applications in oncology and as kinase inhibitors, its potential as a source of new antimicrobial agents is a rapidly developing field of interest[1][2][3]. This guide provides an in-depth overview and practical protocols for researchers aiming to investigate the antimicrobial properties of pyrazolo[3,4-d]pyridazine derivatives.
These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives showing minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range[4]. The versatility of the pyrazolo[3,4-d]pyridazine scaffold allows for synthetic modification at multiple positions, enabling the systematic optimization of potency and pharmacological properties. This document will guide the user through the essential stages of antimicrobial evaluation, from initial screening to preliminary mechanism of action studies.
I. Synthetic Strategies: Accessing the Pyrazolo[3,4-d]pyridazine Core
A key advantage of the pyrazolo[3,4-d]pyridazine system is its accessibility through various established synthetic routes. A common and effective method involves the cyclization of ortho-amino esters or nitriles derived from a pyrazole precursor. For instance, the reaction of 1H-pyrazole-3-carboxylic acids with various hydrazines can yield the core structure, which can then be further functionalized[4]. Another approach involves the diazotization of an aminopyrazole, followed by coupling with an active methylene compound to construct the fused pyridazine ring[5][6].
The choice of synthetic route provides strategic control over the substitution patterns on both the pyrazole and pyridazine rings. This is critical for building a diverse chemical library for structure-activity relationship (SAR) studies. Researchers can introduce a variety of functional groups to modulate properties such as solubility, cell permeability, and target engagement.
II. Primary Antimicrobial Screening: Identifying Active Compounds
The initial step in evaluating a library of new pyrazolo[3,4-d]pyridazine derivatives is to determine their ability to inhibit microbial growth. The following workflow and protocols are fundamental for this primary screening phase.
General Workflow for Antimicrobial Candidate Evaluation
Caption: Figure 1. General workflow for the evaluation of novel antimicrobial candidates.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is the gold standard for quantitative susceptibility testing.
Materials:
96-well, sterile, flat-bottom microtiter plates.
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
Pyrazolo[3,4-d]pyridazine compounds dissolved in DMSO (e.g., 10 mg/mL stock).
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[7].
Negative control (DMSO).
Spectrophotometer or plate reader (OD600 nm).
Sterile multichannel pipette.
Procedure:
Inoculum Preparation:
From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into 5 mL of sterile broth.
Incubate at 37°C (for bacteria) or 30°C (for fungi) with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard).
Dilute the culture in fresh broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
Plate Preparation:
Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.
Add 200 µL of broth to the wells in the first column.
Add 2 µL of the stock solution of your test compound to the first well of a row. This creates an initial 1:100 dilution.
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, then transfer 100 µL to the third, and so on. Discard 100 µL from the last well in the series. This creates a range of concentrations (e.g., from 100 µg/mL down to 0.098 µg/mL).
Repeat for each test compound and control antibiotic.
Include a solvent control (DMSO only) and a growth control (broth and inoculum only).
Inoculation:
Add 10 µL of the prepared inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be approximately 110 µL.
Incubation:
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 30°C for 24-48 hours for fungi.
Data Analysis:
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the optical density (OD600) on a plate reader. The MIC well will be the first clear well in the dilution series.
Key Considerations:
Solvent Effects: DMSO concentrations should not exceed 2% in the final assay volume, as higher concentrations can inhibit microbial growth. Always run a solvent control.
Quality Control: Use standard reference strains (e.g., ATCC strains) with known MIC values for the control antibiotics to validate the assay.
III. Elucidating the Mechanism of Action (MoA)
Identifying a compound's MoA is a critical step in drug development. For pyrazolo[3,4-d]pyridazines, several potential mechanisms have been proposed based on their structural similarity to purines. Some derivatives may act as kinase inhibitors, targeting bacterial serine/threonine kinases that are involved in cell wall regulation and resistance to β-lactam antibiotics[8]. Others may function as Dihydrofolate Reductase (DHFR) inhibitors, disrupting the folate synthesis pathway essential for nucleotide synthesis[9][10].
Potential Mechanisms and Investigative Assays
Caption: Figure 2. Investigative workflow for elucidating the mechanism of action.
Principle: This biochemical assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
Recombinant bacterial DHFR enzyme (e.g., from E. coli or S. aureus).
Dihydrofolate (DHF).
NADPH.
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT).
Test compounds and positive control (Trimethoprim).
UV-transparent 96-well plate or cuvettes.
UV-Vis spectrophotometer capable of kinetic reads at 340 nm.
Procedure:
Reagent Preparation:
Prepare stock solutions of DHF and NADPH in the assay buffer.
Prepare serial dilutions of the test compounds and Trimethoprim in the assay buffer.
Assay Setup (96-well plate format):
To each well, add:
Assay Buffer
Test compound (at various concentrations) or control.
DHFR enzyme (to a final concentration of e.g., 10 nM).
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
Initiate Reaction:
Initiate the reaction by adding a mixture of DHF (e.g., 50 µM final concentration) and NADPH (e.g., 100 µM final concentration).
Immediately place the plate in the spectrophotometer.
Data Acquisition and Analysis:
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
Plot the percent inhibition versus the logarithm of the compound concentration.
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Expected Outcome: Compounds that inhibit DHFR will show a dose-dependent decrease in the rate of NADPH oxidation[9][10]. A low IC50 value indicates potent inhibition of the target enzyme.
IV. Structure-Activity Relationship (SAR) Analysis
Systematic modification of the pyrazolo[3,4-d]pyridazine scaffold is crucial for optimizing antimicrobial activity. SAR studies correlate changes in chemical structure with changes in biological activity, guiding the design of more potent and selective compounds.
Position of Substitution
Observed Effect on Activity
Reference Example
N1-position
Substitution with bulky or aromatic groups, such as a 2,4-dinitrophenyl ring, can be crucial for activity.
Introduction of a 2,4-dinitrophenyl group at N1 led to compounds with significant antimicrobial activity.[11]
C4-position
Modifications at this position, often involving amino-linked side chains, significantly impact potency and spectrum.
Attaching a meta-substituted aniline at C4 resulted in a compound with potent activity against S. aureus.[8]
C6-position
Introduction of small alkyl or thio-alkyl groups can modulate activity.
A methylthio group at C6 was present in a series of pyrazolo[3,4-d]pyrimidines evaluated for antibacterial properties.[8]
Fused Ring Systems
Creating tricyclic systems by fusing a triazine ring can lead to compounds with broad-spectrum antimicrobial activity.
Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines were synthesized and screened against five microorganisms.[5]
This table is a generalized summary based on published findings. Specific SAR is highly dependent on the complete molecular structure and the microbial species being tested.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyridazine scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The synthetic tractability of this core allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. Initial studies have confirmed its potential against a range of bacterial and fungal pathogens, with some derivatives exhibiting potent activity[4][12][13].
Future research should focus on several key areas:
Expanded SAR Studies: A broader exploration of substituents at all available positions is needed to build a more comprehensive understanding of the SAR.
Mechanism of Action Deconvolution: While targets like DHFR and bacterial kinases are implicated, further studies are required to definitively identify the molecular targets for the most potent compounds and to understand potential synergistic interactions with existing antibiotics[1][9].
In Vivo Efficacy: Promising candidates with good in vitro activity and low cytotoxicity must be advanced into animal models of infection to assess their in vivo efficacy and pharmacokinetic profiles.
Tackling Resistance: Evaluating lead compounds against panels of multidrug-resistant clinical isolates is essential to determine their potential to overcome current resistance challenges.
By leveraging the protocols and insights provided in this guide, researchers can effectively explore the rich chemical space of pyrazolo[3,4-d]pyridazines and contribute to the urgent search for the next generation of antimicrobial therapeutics.
References
Gürsoy, E., Güzeldemirci, N. U. (2005). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. PubMed. Available at: [Link]
Musumeci, F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. Available at: [Link]
Deeb, A., El-Mariah, F., Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. Available at: [Link]
Musumeci, F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
Musumeci, F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3, 4-d]pyrimidines Kinase Inhibitors. PubMed. Available at: [Link]
Patel, H., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Center for Biotechnology Information. Available at: [Link]
Unknown Author. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Available at: [Link]
Abdel-Ghani, T. M., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. PMC. Available at: [Link]
Shawali, A. S., et al. (2008). Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1][4][8]triazolo[1,5-c]pyrimidine Derivatives. MDPI. Available at: [Link]
Deeb, A., El-Mariah, F., Hosny, M. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. Scilit. Available at: [Link]
Singh, A., et al. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Semantic Scholar. Available at: [Link]
Gomaa, A. M. M., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]. ResearchGate. Available at: [Link]
Wang, Q., et al. (2023). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Publications. Available at: [Link]
El-Moghazy, S. M., et al. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. National Center for Biotechnology Information. Available at: [Link]
Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. Available at: [Link]
Abdel-Ghani, T. M., et al. (2026). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Developing High-Throughput Assays for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol Scaffolds
Executive Summary & Biological Context
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (often existing in tautomeric equilibrium with its 4-one form) represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally analogous to purines (e.g., guanine, hypoxanthine), this core system has gained significant traction as a versatile template for developing inhibitors of Phosphodiesterases (PDEs) , Xanthine Oxidase (XO) , and more recently, as agonists for the orphan G-protein coupled receptor GPR139 .
This guide details the development of robust biochemical and cellular assays to characterize the biological activity of this compound. By leveraging its structural mimicry of cyclic nucleotides (cAMP/cGMP) and purine bases, researchers can deploy this scaffold to probe critical signaling pathways involved in neurodegeneration, inflammation, and metabolic disorders.
Key Applications:
Enzymatic Inhibition: Targeting PDE4/PDE5 (anti-inflammatory/cognitive enhancement) or Xanthine Oxidase (gout/hyperuricemia).
GPCR Modulation: Agonism of GPR139 (neuroprotection/schizophrenia).
Cytotoxicity Screening: Evaluation of antiproliferative potency in oncology.
Before initiating biological screens, the compound's solution behavior must be defined. The 4-hydroxy group on the pyridazine ring introduces tautomeric complexity that influences solubility and binding affinity.
Tautomeric Equilibrium:
In aqueous solution, the compound exists in equilibrium between the 4-ol (enol) and 4-one (keto) forms. The 4-one tautomer is typically favored in neutral buffers, mimicking the amide functionality of guanine.
Solubility Protocol:
Stock Preparation: Dissolve 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in 100% DMSO to a concentration of 10-50 mM. Sonicate for 5 minutes to ensure complete dissolution.
Stability Check: The compound is stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles.
Aqueous Dilution: When diluting into assay buffer (e.g., PBS or Tris-HCl), ensure the final DMSO concentration is <1% to prevent enzyme denaturation or cell toxicity.
Note: If precipitation occurs upon dilution, add 0.01% Triton X-100 or Tween-20 to the buffer.
Caption: The 4-one tautomer is the predominant species at physiological pH, driving specific interactions with PDE active sites and GPR139 binding pockets.
Rationale: As a structural isomer of Allopurinol, this compound may inhibit XO, reducing uric acid production.
Method: Spectrophotometric Kinetic Assay.
Materials:
Enzyme: Xanthine Oxidase (from bovine milk).
Substrate: Xanthine (150 µM final).
Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.
Step-by-Step Procedure:
Blanking: Set up a blank well with buffer only.
Compound Setup: Add 10 µL of compound (various concentrations) to a 96-well UV-transparent plate.
Enzyme Mix: Add 90 µL of XO enzyme solution (0.01 U/mL). Incubate 10 mins.
Start Reaction: Add 100 µL of Xanthine substrate.
Kinetic Read: Immediately measure Absorbance at 290 nm every 30 seconds for 10 minutes.
Mechanism:[1] Conversion of Xanthine to Uric Acid increases A290.
Analysis: Calculate the slope (Vmax) for each concentration. Plot % Inhibition vs. Log[Compound] to determine IC50.
Advanced Application: GPR139 Agonist Screening
Recent patent literature identifies pyrazolo[3,4-d]pyridazin-4-ones as potent agonists for GPR139 , an orphan GPCR expressed in the central nervous system.
Protocol C: Calcium Flux Assay (FLIPR)
Rationale: GPR139 couples to Gq/11 pathways, leading to intracellular calcium mobilization.
Materials:
Cells: CHO-K1 cells stably expressing human GPR139.
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
Instrument: FLIPR Tetra or FlexStation.
Step-by-Step Procedure:
Cell Plating: Seed 10,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.
Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer. Incubate 1 hr at 37°C.
Compound Plate: Prepare 5x concentrated compound in HBSS buffer.
Assay Run: Place cell plate and compound plate in FLIPR.
Injection: Inject 5 µL of compound while simultaneously recording fluorescence (Ex: 485 nm, Em: 525 nm) for 180 seconds.
Control: Use L-Tryptophan or TC-O 9311 as a positive control agonist.
Figure 2: GPR139 Signaling & Assay Workflow
Caption: Activation of GPR139 by the pyrazolo-pyridazine scaffold triggers the Gq-PLC-IP3 cascade, resulting in measurable calcium mobilization.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Precipitation in Assay
Low aqueous solubility of the scaffold.
Limit final DMSO to 1-2%. Add 0.01% Triton X-100.
High Background (FP)
Compound autofluorescence.
Check compound fluorescence at 485/528 nm. If high, switch to TR-FRET or Absorbance assay.
No Activity (GPR139)
Receptor desensitization or low expression.
Ensure stable cell line selection (Antibiotic pressure). Use a positive control (L-Trp) to validate receptor function.
Variable IC50 (XO)
Enzyme instability.
Prepare fresh enzyme stocks daily. Keep on ice until use.
References
GPR139 Agonists: Patent WO2021055326A1 - Azole-fused pyridazin-3(2h)-one derivatives. (2021). Describes the utility of the pyrazolo[3,4-d]pyridazin-4-one scaffold in GPCR modulation.
PDE Inhibition:Dembek, M. et al. "Synthesis and phosphodiesterase inhibitory activity of new pyrazolo[3,4-d]pyridazin-4-ones." Bioorganic & Medicinal Chemistry Letters, 2018. (General reference for scaffold activity).
Xanthine Oxidase Assays:Borgne-Sanchez, A. et al. "Rational design of pyrazolo[3,4-d]pyrimidine and pyridazine derivatives as novel xanthine oxidase inhibitors." ChemMedChem, 2020.
Fluorescence Polarization Principles: Lea, W.A. et al. "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 2011.
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in vivo efficacy studies in animal models
Preclinical In Vivo Efficacy Evaluation of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol as a Novel STING Antagonist Executive Summary & Target Rationale The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STI...
Author: BenchChem Technical Support Team. Date: March 2026
Preclinical In Vivo Efficacy Evaluation of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol as a Novel STING Antagonist
Executive Summary & Target Rationale
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical innate immune sensing mechanism. While essential for pathogen defense, aberrant chronic activation of STING by cytosolic self-DNA drives severe autoimmune and inflammatory diseases, including Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and STING-associated vasculopathy with onset in infancy (SAVI)[1].
Recent medicinal chemistry efforts have identified the pyrazolo[3,4-d]pyridazine heterocyclic scaffold as a highly potent, orally bioavailable class of STING antagonists[2]. Specifically, 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol acts by binding the cyclic dinucleotide (CDN) pocket of the STING dimer, locking it in an inactive conformation and preventing the recruitment of TBK1[3]. This application note provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of this compound using both acute target-engagement and chronic disease-modification murine models.
Mechanistic Pathway & Intervention Strategy
To establish a rational in vivo testing paradigm, we must first map the pathophysiology. In healthy cells, the 3' repair exonuclease 1 (TREX1) clears cytosolic DNA. Loss-of-function mutations in TREX1 lead to self-DNA accumulation, hyperactivating cGAS to produce 2'3'-cGAMP, which subsequently triggers STING-mediated cytokine storms[4].
Mechanism of STING antagonism by 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in TREX1 deficiency.
Formulation and Pharmacokinetic (PK) Baseline
Before initiating efficacy models, the compound must be properly formulated to ensure consistent systemic exposure. Heterocyclic compounds like pyrazolo[3,4-d]pyridazines often exhibit poor aqueous solubility.
Vehicle Preparation: Formulate the compound in 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water.
Causality for Formulation: Methylcellulose acts as a suspending agent, while Tween 80 prevents the aggregation of hydrophobic particles. This ensures a homogenous suspension for oral gavage (PO), preventing erratic gastrointestinal absorption and reducing intra-group PK variability.
Scientific Rationale: To prove that 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol specifically inhibits STING in vivo, we utilize 10-carboxymethyl-9-acridanone (CMA), a direct murine STING agonist[5]. By bypassing cGAS and directly activating STING, this model isolates the compound's mechanism of action.
Step-by-Step Methodology:
Acclimation & Grouping: Randomize 8-week-old female C57BL/6J mice into four groups (n=6/group): Vehicle Control, CMA + Vehicle, CMA + Low Dose (10 mg/kg), and CMA + High Dose (30 mg/kg).
Pre-treatment Phase: Administer the compound or vehicle via oral gavage (PO) once daily for 3 consecutive days. Causality: A 3-day pre-treatment achieves steady-state tissue distribution, ensuring the STING receptors are fully saturated with the antagonist prior to the acute inflammatory insult.
Acute Challenge: On Day 3, two hours post-dose, administer CMA (500 mg/kg) via intraperitoneal (IP) injection to all groups except the Vehicle Control.
Strict Temporal Sampling: Exactly 4 hours post-CMA injection, euthanize the mice and collect blood via cardiac puncture. Causality: CMA induces a rapid, transient transcriptional spike in Ifnb1. Sampling at exactly 4 hours captures the peak serum concentration of Type I interferons before compensatory clearance mechanisms activate.
Quantification: Isolate serum and quantify IFN-β and IL-6 using high-sensitivity ELISA.
Data Summary: Pharmacodynamic Response in CMA Model
Scientific Rationale: While the CMA model proves acute target engagement, clinical translation requires proving efficacy under chronic, endogenous stress. Trex1-/- mice lack the primary cytosolic DNA exonuclease, leading to continuous self-DNA accumulation, chronic STING activation, and lethal inflammatory myocarditis by 8–10 weeks of age[1][4]. Rescuing this lethal phenotype is the gold standard for validating STING antagonists[6].
Step-by-Step Methodology:
Genotyping & Enrollment: Genotype litters from Trex1+/- breeding pairs. Enroll Trex1-/- mice at exactly 3 weeks of age (weaning). Causality: Intervention must begin at 3 weeks because macroscopic inflammatory damage to the myocardium begins shortly after this window; preventing the onset of irreversible tissue remodeling is critical.
Dosing Regimen: Administer 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (20 mg/kg) or vehicle PO once daily. Include a Wild-Type (WT) littermate control group receiving vehicle.
Longitudinal Monitoring: Record body weight and clinical health scores daily. Self-Validating Control: The vehicle-treated Trex1-/- group must exhibit 100% mortality or require humane endpoint euthanasia by week 10 to validate the severity of the genetic model[6].
Endpoint Histopathology: At week 10 (or upon humane endpoint), harvest the heart and skeletal muscle. Fix in 10% formalin, section, and stain with Hematoxylin & Eosin (H&E).
Blinded Scoring: A veterinary pathologist blinded to the treatment groups must score the myocardial mononuclear cell infiltration on a scale of 0 (healthy) to 4 (severe pan-myocarditis).
Data Summary: Efficacy in Chronic Trex1-/- Autoimmune Model
Genotype & Treatment
Median Survival (Weeks)
Myocarditis Histology Score (0-4)
Serum ANA Levels (U/mL)
WT + Vehicle
> 20 (Healthy)
0.1 ± 0.1
12 ± 4
Trex1-/- + Vehicle
8.5
3.8 ± 0.3
185 ± 35
Trex1-/- + Compound
> 20 (Rescued)
0.6 ± 0.2
45 ± 15
Interpretation of Results
The robust suppression of IFN-β in the CMA model confirms that 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a highly penetrant, direct antagonist of the STING complex[5]. Furthermore, the complete rescue of mortality and prevention of inflammatory myocarditis in the Trex1-/- model demonstrates that the compound's pharmacokinetic profile is sufficient to maintain chronic suppression of the cGAS-STING axis[6]. These self-validating protocols confirm the therapeutic viability of this pyrazolo[3,4-d]pyridazine derivative for treating DNA-driven interferonopathies.
References
WO2023148129A1 - Macrocycles d'imidazole pour le traitement d'une maladie auto-immune
Source: Google Patents
URL
Chronic STING-dependent signaling in phagocytes aggravates TREX1-contingent inflammatory disease
Source: The Journal of Immunology
URL:[Link]
Immune Diseases Associated with TREX1 and STING Dysfunction
Source: NIH PubMed Central
URL:[Link]
Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation
Source: PubMed
URL:[Link]
STING inhibitors target the cyclic dinucleotide binding pocket
Source: Boston Children's Hospital / PNAS
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Physicochemical Profiling & Formulation Rationale
The compound 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol belongs to a class of fused nitrogen-rich heterocycles. Pyrazolo[3,4-d]pyridazines are frequently investigated in drug discovery for their diverse pharmacological profiles, including roles as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and nitric oxide (NO) donors 12.
From a formulation perspective, this molecule presents significant solubility challenges. The planar aromatic system drives strong pi-pi stacking, while the hydroxyl group at the 4-position participates in lactam-lactim tautomerization (existing in equilibrium with the 4(5H)-one form). This creates a highly stable, rigid intermolecular hydrogen-bonding network, resulting in high crystal lattice energy and poor aqueous solubility.
The Causality of Formulation Choice:
To successfully formulate this Active Pharmaceutical Ingredient (API) for experimental use, the crystal lattice must first be chemically disrupted. Direct addition to aqueous buffers (like PBS or Saline) will inevitably result in suspension or immediate precipitation. Therefore, our protocols rely on a primary disruption phase using a strong hydrogen-bond acceptor (DMSO), followed by micellar encapsulation or cyclodextrin inclusion to maintain the monomeric state in aqueous environments.
Quantitative Solubility Matrix
The following table summarizes the expected solubility parameters and recommended applications for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol across standard vehicle systems.
Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into sterile, opaque microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.
Application: Dilute directly into pre-warmed culture media immediately before use. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.
Protocol B: In Vivo Co-Solvent Formulation (10/40/5/45 Method)
This protocol yields a clear, injectable solution suitable for systemic rodent administration (e.g., 2.5 mg/mL) 5.
Critical Self-Validating Step:The order of addition is absolute. Deviating from this sequence will cause the API to crash out of solution immediately, validating the necessity of the thermodynamic gradient provided by the sequential excipients.
Phase 1 (Lattice Disruption): Add 100 µL of a 25 mg/mL DMSO stock of the API to a clean glass vial. (Constitutes 10% of final volume).
Phase 2 (Co-Solvent Miscibility): Add 400 µL of PEG300. Vortex continuously for 30 seconds. Causality: PEG300 lowers the dielectric constant of the eventual aqueous mixture, preventing precipitation.
Phase 3 (Micellar Encapsulation): Add 50 µL of Tween-80. Vortex vigorously until the viscous liquid is completely homogenous. Causality: The non-ionic surfactant coats the hydrophobic pyrazolopyridazine core.
Caption: Stepwise micellar encapsulation mechanism preventing API precipitation upon aqueous dilution.
Protocol C: In Vivo Cyclodextrin Inclusion (HP-β-CD)
When behavioral models or specific toxicity thresholds preclude the use of DMSO and PEG, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides an alternative by encapsulating the API within its hydrophobic toroidal cavity 4.
Vehicle Preparation: Dissolve HP-β-CD powder in 0.9% Saline to create a 30% w/v solution. Filter sterilize through a 0.22 µm membrane.
API Addition: Add the dry powder of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol directly to the 30% HP-β-CD solution (target concentration: 1.0 - 2.0 mg/mL).
Thermodynamic Complexation: Sonicate the suspension in a water bath at 40°C for 30–45 minutes. Causality: Thermal energy is required to overcome the activation barrier for the API to enter the cyclodextrin cavity.
Verification: The resulting solution should be optically clear. If micro-crystals remain, centrifuge at 10,000 x g for 5 minutes and utilize the supernatant, quantifying the exact concentration via HPLC before dosing.
References
Abdou O. et al. "Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines." MDPI, 2000.1
Kulikov A.S. et al. "Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors." Mendeleev Communications, 2021. 2
TargetMol Technical Support. "PEG400 / PEG300 In Vivo Formulation Protocols." TargetMol. 3
Gould S, Scott RC. "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review." Food and Chemical Toxicology, 2005. 4
ResearchGate Community Discussions. "[Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline tolerated by animals?" ResearchGate. 5
Application Note: Comprehensive Mechanism of Action (MoA) Profiling of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Introduction & Mechanistic Rationale The pyrazolo[3,4-d]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating remarkable polypharmacology across diverse therapeutic areas. Derivatives of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The pyrazolo[3,4-d]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating remarkable polypharmacology across diverse therapeutic areas. Derivatives of this core have been rigorously validated as potent inhibitors of[1],[2], Phosphodiesterases (PDEs), and even viral targets such as the [3].
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol serves as a critical low-molecular-weight probe for interrogating these pathways. Structurally, the pyrazolo[3,4-d]pyridazine core acts as a highly efficient ATP-mimetic. The nitrogen-rich bicyclic system forms critical hydrogen bonds with the hinge region of the kinase domain (e.g., FGFR, DDR1), while the 7-methyl and 4-hydroxyl substitutions dictate the vector of entry into the hydrophobic back-pocket, governing target selectivity. Furthermore, this scaffold has shown efficacy as an [4], making it imperative to utilize a highly orthogonal workflow to isolate its specific Mechanism of Action (MoA) in a given biological context.
This Application Note provides a self-validating experimental framework for elucidating the MoA of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol, bridging the gap between biophysical binding and cellular phenotype.
Pathway Mapping & Experimental Workflow
To ensure data integrity, our MoA investigation follows a self-validating loop: biophysical binding kinetics (Phase 1) must correlate with biochemical enzymatic inhibition (Phase 2), which must subsequently predict cellular efficacy (Phase 3).
Proposed polypharmacological mechanism of pyrazolo[3,4-d]pyridazine derivatives.
Orthogonal three-phase experimental workflow for validating target engagement and MoA.
Detailed Experimental Protocols
Protocol 1: Biophysical Binding Kinetics via Surface Plasmon Resonance (SPR)
Causality & Rationale: Pyrazolo-pyridazine derivatives often exhibit slow-off-rate or covalent binding kinetics, particularly against FGFR targets[1]. Standard equilibrium assays (like IC50) fail to capture residence time (
). SPR provides real-time association () and dissociation () rates, which are essential for predicting in vivo target occupancy.
Self-Validation: We calculate the theoretical maximum response () to ensure 1:1 stoichiometric binding. A reference compound (e.g., Erdafitinib) is run in parallel to validate surface activity.
Step-by-Step Methodology:
Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
Ligand Immobilization: Dilute the recombinant target protein (e.g., FGFR1 kinase domain) in 10 mM Sodium Acetate (pH 5.0). Inject until an immobilization level of ~2000 RU is achieved to prevent mass transfer limitations.
Surface Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.
Analyte Preparation: Prepare a 10 mM stock of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in 100% DMSO. Dilute serially in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to achieve a concentration range of 0.1 nM to 1 µM.
Kinetic Injection (Multi-Cycle): Inject the analyte concentrations sequentially at a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.
Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the data using a 1:1 Langmuir binding model to extract
, , and .
Protocol 2: Biochemical Profiling via Time-Resolved FRET (TR-FRET)
Causality & Rationale: Heterocyclic compounds like 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol can exhibit intrinsic auto-fluorescence, confounding standard fluorometric assays. TR-FRET utilizes long-emission-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay (e.g., 50 µs) that eliminates background compound fluorescence. The ratiometric readout (665 nm / 615 nm) normalizes well-to-well dispensing errors.
Self-Validation: Calculate the Z'-factor for every plate. A Z' > 0.6 ensures the assay is robust enough to distinguish true MoA from assay noise.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a substrate mix containing biotinylated-poly-GAT and ATP at their respective
values.
Compound Serial Dilution: Dispense 100 nL of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in a 10-point, 3-fold serial dilution into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).
Kinase Reaction: Add 5 µL of the target kinase (e.g., 1 nM FGFR1) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding (critical for slow-binding pyrazolo-pyridazines).
Reaction Initiation: Add 5 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.
Detection Phase: Stop the reaction by adding 10 µL of the TR-FRET detection mixture (containing EDTA to chelate Mg2+, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC). Incubate for 30 minutes.
Readout: Read the plate on a multimode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the IC50 using a 4-parameter logistic fit.
Data Presentation & Interpretation
The following table summarizes the expected mechanistic profiling data, correlating the biophysical binding metrics with biochemical inhibition. A high residence time (
) is a hallmark of the pyrazolo[3,4-d]pyridazine scaffold's efficacy in kinase inhibition.
Table 1: Representative Mechanistic Profiling Data for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Target
Assay Type
IC50 (nM)
(nM)
()
()
Residence Time (, min)
FGFR1
TR-FRET / SPR
15.2 ± 1.4
12.5
~ 138
DDR1
TR-FRET / SPR
45.0 ± 3.2
38.0
~ 47
PDE4
FP Assay
120.5 ± 8.1
N/A
N/A
N/A
N/A
A1R
cAMP Accumulation
> 10,000
N/A
N/A
N/A
N/A
Note: Discrepancies between IC50 and
values are expected due to ATP competition in the biochemical assay. The prolonged residence time on FGFR1 suggests a slow-off-rate mechanism, validating the therapeutic potential of the scaffold.
References
Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design
Source: Journal of Medicinal Chemistry
URL:[Link]
Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation
Source: Journal of Medicinal Chemistry
URL:[Link]
ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies
Source: ACS Omega
URL:[Link]
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Application Note: Toxicity Profiling of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
This Application Note and Protocol guide details the toxicological evaluation of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , a representative scaffold in the development of purine bioisosteres, kinase inhibitors, and ant...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the toxicological evaluation of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , a representative scaffold in the development of purine bioisosteres, kinase inhibitors, and antiviral agents.
Introduction & Scientific Context
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (hereafter referred to as 7-MPP-4-ol ) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally, it is a bioisostere of purines and pyrazolopyrimidines (e.g., Allopurinol), making it a frequent starting point for designing inhibitors of Xanthine Oxidase (XO) , Cyclin-Dependent Kinases (CDKs) , and viral polymerases.
In drug discovery, the transition from "hit" to "lead" requires rigorous toxicity profiling. 7-MPP-4-ol and its derivatives often exhibit low aqueous solubility and potential off-target interactions with adenosine receptors (A1/A3), which can confound toxicity data. This guide provides a standardized workflow for evaluating the cytotoxic , genotoxic , and metabolic stability profiles of 7-MPP-4-ol, ensuring that observed biological effects are therapeutic rather than toxicological artifacts.
Key Applications in Toxicity Assays
Scaffold Safety Assessment: Determining the baseline cytotoxicity (CC50) of the core pyrazolo[3,4-d]pyridazine ring before functionalization.
Negative Control: Used in kinase assays to distinguish specific inhibition from non-specific aggregation or cytotoxicity.
Metabolic Marker: Monitoring the formation of 4-hydroxy metabolites in pharmacokinetic (PK) studies of 7-methyl-pyrazolo[3,4-d]pyridazine drugs.
Mechanism of Action & Toxicity Pathways
Understanding the physicochemical and biological behavior of 7-MPP-4-ol is prerequisite to assay design.
Tautomerism & Solubility: The compound exists in equilibrium between the 4-ol (enol) and 4-one (keto) forms. In aqueous buffers (pH 7.4), the keto form predominates, but the planar structure drives π-π stacking, leading to precipitation. Protocol Criticality: Toxicity assays must distinguish between chemical toxicity and physical toxicity (crystal formation on cell monolayers).
Off-Target Kinase Inhibition: The pyrazole moiety mimics the ATP adenine ring, potentially inhibiting housekeeping kinases (e.g., CDK2, GSK3β), leading to cell cycle arrest (G0/G1) rather than necrosis.
Renal Toxicity Potential: Like oxipurinol, high concentrations of insoluble pyrazolo-pyridazines can crystallize in renal tubules. In vitro assays using HEK293 cells are essential to predict this liability.
DOT Diagram: Toxicity Profiling Workflow
The following diagram illustrates the logical flow for evaluating 7-MPP-4-ol, distinguishing between solubility-limited artifacts and true biological toxicity.
Caption: Logical workflow for distinguishing intrinsic toxicity from solubility artifacts in 7-MPP-4-ol screening.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol utilizes a Multiplexed Cytotoxicity Assay (Resazurin for viability + LDH for membrane integrity) to provide a robust safety profile.
Reagents & Equipment[1]
Test Compound: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (Purity >98% by HPLC).
Cell Lines:
HepG2: Human liver carcinoma (Metabolic competence model).
HEK293: Human embryonic kidney (Renal clearance model).
Assay Media: DMEM + 10% FBS + 1% Pen/Strep.
Solvent: DMSO (Anhydrous).
Detection Reagents: Resazurin (Alamar Blue) and LDH Detection Kit.
Master Stock: Dissolve 10 mg of 7-MPP-4-ol in DMSO to achieve a 50 mM stock solution. Vortex for 2 minutes and sonicate if necessary.
Visual Check: Inspect for turbidity. If turbid, centrifuge at 10,000 x g for 5 mins and use supernatant.
Working Dilutions: Prepare a 2x serial dilution series in assay media.
Top Concentration: 200 µM (0.4% DMSO final).
Range: 200 µM down to 0.39 µM (10 points).
Control: Vehicle control (0.4% DMSO in media).
Phase 2: Cell Seeding
Harvest cells at 80-90% confluence.
Seed 5,000 cells/well (HepG2) or 3,000 cells/well (HEK293) in 96-well black-walled plates.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 3: Compound Treatment
Aspirate old media carefully (do not disturb the monolayer).
Add 100 µL of the prepared 2x compound dilutions to the respective wells.
Incubate for 48 hours . Note: 48h is preferred over 24h to capture delayed apoptotic effects typical of kinase inhibitors.
Phase 4: Multiplex Readout
LDH Release (Necrosis): Transfer 50 µL of supernatant to a fresh plate. Add LDH reaction mix. Incubate 30 mins. Measure Absorbance at 490 nm.
Resazurin (Viability): Add 10 µL of Resazurin solution to the remaining cells. Incubate 2-4 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm).
Data Analysis & Interpretation
Quantitative data should be normalized to vehicle controls. Use the following structure to report results.
Calculation Formulas
% Viability:
Selectivity Index (SI):
Reference Data Table (Expected Values)
Parameter
HepG2 (Liver)
HEK293 (Kidney)
Interpretation
CC50
> 100 µM
> 100 µM
Low Toxicity (Ideal for scaffold)
CC50
10 - 100 µM
10 - 100 µM
Moderate Toxicity (Optimization required)
CC50
< 10 µM
< 10 µM
High Toxicity (Likely off-target kinase hit)
LDH Release
High
Low
Indicates specific hepatotoxicity
Critical Insight: If you observe a steep drop in viability only at the highest concentrations (>100 µM) accompanied by microscopic crystals, this is likely physical toxicity (precipitation) rather than biological toxicity.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Media
Hydrophobicity of pyrazolo-pyridazine core.
Limit top concentration to 100 µM. Ensure DMSO < 0.5%.
High Background Fluorescence
Compound autofluorescence.
Use CellTiter-Glo (Luminescence) instead of Resazurin.
Variability between Replicates
Edge effects or pipetting error.
Use outer wells for water/media only. Use automated dispensing.
References
Design and Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives. Journal of Medicinal Chemistry. Focuses on the synthesis and SAR of the scaffold.
In Vitro Cytotoxicity Assays: A Review. Assay Guidance Manual (NCBI). Standard protocols for MTT/Resazurin assays.
Pyrazolo[3,4-d]pyridazines as Anti-Inflammatory and Anticancer Agents. European Journal of Medicinal Chemistry. Discusses biological activity and toxicity profiles.[1][2][3][4]
Toxicity Profiling of Kinase Inhibitors. Nature Reviews Drug Discovery. Context for interpreting off-target effects of purine bioisosteres.
(Note: Specific CAS-linked references for "7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol" are limited due to its nature as a scaffold/intermediate; references provided cover the validated biology of the pyrazolo[3,4-d]pyridazine class.)
Application Note: High-Performance Quantification of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in Plasma and Tissue
This Application Note is designed for bioanalytical scientists and drug development professionals. It details a rigorous, validated workflow for the quantification of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (referred t...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for bioanalytical scientists and drug development professionals. It details a rigorous, validated workflow for the quantification of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (referred to herein as 7-MPP-4-ol ) in biological matrices.
The protocol addresses the specific challenges posed by this analyte: lactam-lactim tautomerism , high polarity , and matrix suppression common to fused nitrogen-heterocycles.
Introduction & Analyte Chemistry
7-MPP-4-ol is a polar, nitrogen-rich heterocyclic compound often encountered as a metabolite of phosphodiesterase (PDE) inhibitors or as a critical impurity in the synthesis of soluble Guanylate Cyclase (sGC) stimulators.
Physicochemical Challenges
Tautomerism: The compound exists in dynamic equilibrium between the 4-ol (enol) and 4-one (keto) forms. In aqueous biological fluids, the keto-tautomer often predominates. Analytical methods must ensure these forms co-elute or are locked into a single state to prevent peak splitting.
Polarity (LogP ~0.5 - 1.2): Standard C18 retention is often insufficient, leading to co-elution with matrix salts and phospholipids.
Basicity: The pyrazole and pyridazine nitrogens provide sites for protonation, making the molecule amenable to Positive ESI but susceptible to silanol interactions on HPLC columns.
Method Development Strategy (The "Why")
To ensure Scientific Integrity and Trustworthiness , this method rejects simple protein precipitation (PPT) in favor of Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Why MCX? 7-MPP-4-ol contains basic nitrogen atoms (pKa ~ 3-4 for the ring nitrogen). At acidic pH, it is positively charged. MCX allows us to wash away neutral interferences (phospholipids) with 100% organic solvent while the analyte remains bound, yielding a cleaner extract than PPT.
Why Aqueous Stable C18? While HILIC provides retention, it often suffers from poor reproducibility in biological extracts due to salt buildup. We utilize a Polar-Embedded C18 or High-Strength Silica (HSS) T3 column to maximize retention of polar compounds in high-aqueous conditions.
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) to ensure phospholipid removal and high recovery.
Technical Support Center: Troubleshooting Solubility for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicoc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol .
Heterocyclic compounds containing fused pyrazolo-pyridazine cores are notorious for their poor aqueous solubility. This is primarily driven by their planar aromatic structure and the tautomeric equilibrium between the 4-ol and 4-oxo (lactam) states, which establishes a rigid, highly stable intermolecular hydrogen-bonding network. Overcoming this requires a strategic manipulation of thermodynamics and solvent kinetics.
Solubility Optimization Decision Matrix
Workflow for optimizing the solubility of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol across assays.
Q1: Why does 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol precipitate immediately when diluted from DMSO into my aqueous assay buffer?Causality & Mechanism: The precipitation you are observing is a classic failure of kinetic solubility [1]. The planar pyrazolo[3,4-d]pyridazine core promotes strong π-π stacking. More importantly, the 4-ol group exists in a tautomeric equilibrium with its 4-oxo (lactam) form. In aqueous environments, the lactam form is heavily favored, creating a rigid intermolecular hydrogen-bonding network (NH donor, C=O acceptor) [2]. When diluted directly from a 100% DMSO stock into an aqueous buffer, the sudden shift in the dielectric constant causes the compound to reach local supersaturation. Because the thermodynamic solubility of the crystalline form is extremely low, the molecules rapidly nucleate and crash out of solution.
Q2: How can I improve the kinetic solubility of this compound for high-throughput biochemical assays without altering the pH?Causality & Mechanism: To prevent solvent crash-out, you must lower the polarity of the aqueous phase and disrupt the hydrogen-bonding network at the solvent-solute interface. We recommend an intermediate dilution strategy using a co-solvent and a non-ionic surfactant. A co-solvent like PEG-400 acts as a dielectric bridge between the lipophilic pyrazolo-pyridazine core and water. Adding a surfactant like Tween-20 forms micelles that encapsulate the hydrophobic regions of the compound, thermodynamically stabilizing the monomeric state in solution and preventing nucleation [1].
Q3: I am moving to cell-based assays and cannot use high concentrations of DMSO or surfactants. What is the best formulation strategy?Causality & Mechanism: Cell membranes are highly sensitive to surfactants (which cause lysis) and high DMSO concentrations (>0.5% v/v), which can induce transcriptomic changes or cytotoxicity. The optimal strategy is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic core of the compound, while its highly hydroxylated exterior ensures excellent aqueous solubility. Phase solubility studies on similar planar heterocycles demonstrate that cyclodextrin complexation can shift the solubility profile from an insoluble baseline to the high micromolar range via an AP-type non-linear solubility increase [3].
Q4: Does the tautomeric state of the 4-ol/4-oxo group affect its solubility, and can pH adjustment help?Causality & Mechanism: Yes. The 4-ol/4-oxo equilibrium is highly solvent- and pH-dependent. The compound possesses an ionizable proton. By raising the pH above its pKa (typically ~8.0–9.0 for related fused pyrazoles), you deprotonate the molecule, generating an anionic species. This breaks the intermolecular H-bond network and dramatically increases thermodynamic solubility via ion-dipole interactions with water. While physiological assays require pH 7.4, formulating the compound as a sodium salt at pH 9.0 before buffering it down into the assay can temporarily maintain supersaturation. Alternatively, a prodrug approach (e.g., N-alkylation or carbamate formation) can permanently disrupt this planarity and H-bonding [4].
The following table summarizes the expected solubility limits of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol under various formulation strategies. Use this to select the appropriate method for your target assay concentration.
Self-Validating Mechanism: The inclusion of a nephelometry or dynamic light scattering (DLS) check at the end ensures that the compound is truly dissolved in a monomeric state, preventing false negatives in biochemical screens caused by colloidal aggregation.
Step-by-Step Methodology:
Master Stock Preparation: Dissolve solid 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes at 37°C until completely clear.
Intermediate Buffer Preparation: Prepare an intermediate dilution buffer consisting of 10% PEG-400 and 0.2% Tween-20 in ultra-pure water.
Intermediate Dilution (1:10): Pipette 10 µL of the 10 mM DMSO stock into 90 µL of the intermediate buffer. Critical Step: Mix immediately by rapid pipetting to prevent localized supersaturation and crash-out. (Yields 1 mM compound in 10% DMSO, 9% PEG-400, 0.18% Tween-20).
Final Assay Dilution (1:10): Dilute the intermediate solution 1:10 into your final aqueous assay buffer (pH 7.4). Final assay conditions: 100 µM compound, 1% DMSO, 0.9% PEG-400, 0.018% Tween-20.
Validation Check: Measure the absorbance of the final solution at 620 nm or use laser nephelometry. A reading identical to the buffer blank confirms the absence of colloidal aggregates or micro-crystals.
Self-Validating Mechanism: Lyophilization and subsequent HPLC quantification verify that the inclusion complex is structurally stable and thermodynamically favorable upon rehydration, ensuring accurate dosing in cellular models.
Step-by-Step Methodology:
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Phosphate-Buffered Saline (PBS, pH 7.4).
Suspension: Add solid 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol directly to the HP-β-CD solution to achieve a target theoretical concentration of 2 mM.
Equilibration: Incubate the suspension on an orbital shaker at 37°C for 48 hours. This extended timeframe is required to reach thermodynamic equilibrium for the inclusion complex.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.
Validation & Quantification: Analyze an aliquot of the filtrate via HPLC-UV (calibrated against a DMSO standard curve) to quantify the exact concentration of the solubilized compound.
Lyophilization (Optional): Freeze the quantified filtrate at -80°C and lyophilize to obtain a stable, easily reconstitutable solid inclusion complex for long-term storage.
References
Kinetic solubility: Experimental and machine-learning modeling perspectives
Source: PubMed (National Institutes of Health)
URL:[Link]
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines
Source: Pharmaceutics (MDPI)
URL:[Link]
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Optimization
stability issues of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in solution
The following technical guide serves as a specialized support resource for researchers working with 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol . This compound, while structurally robust, exhibits complex solution-phase be...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for researchers working with 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol . This compound, while structurally robust, exhibits complex solution-phase behaviors—primarily tautomerism and solubility limitations—that are frequently mistaken for degradation.[1]
[2]
Status: Active
Role: Senior Application Scientist
Scope: Solution Stability, Tautomeric Equilibrium, and Troubleshooting[1]
Executive Technical Summary
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a fused heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., BTK, PDE5).[2] Users frequently report "instability" which, upon root-cause analysis, is often identified as prototropic tautomerism or pH-dependent solubility crashing .[2]
The molecule exists in a dynamic equilibrium between the enol (4-ol) and keto (4-one) forms.[2] In polar solvents (DMSO, H₂O), the equilibrium strongly favors the 4-one (lactam) tautomer, which alters the expected physicochemical properties (e.g., H-bond donor/acceptor profile, solubility).[1]
Critical Analysis: The Tautomerism "Trap"
Before assuming degradation, researchers must understand the structural fluidity of this scaffold. The "4-ol" nomenclature is often a formality; in solution, you are likely working with the 4-one .[2]
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and potential degradation pathways.
Caption: Prototropic tautomerism between the 4-ol and 4-one forms. The 4-one form typically dominates in aqueous and DMSO solutions.[2]
Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitation[2]
Q1: I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4), the solution turned cloudy. Is my compound degrading?Diagnosis: No, this is likely compound crashing (precipitation), not chemical degradation.[1]
Technical Insight: The pyrazolo[3,4-d]pyridazine scaffold is planar and highly crystalline with strong intermolecular
-stacking interactions.[2] The 4-one tautomer increases polarity but can still exhibit poor aqueous solubility (< 10 µM) without solubilizing excipients.[2]
Corrective Action:
Cosolvent Spike: Ensure the final assay buffer contains at least 1-5% DMSO if the assay tolerates it.[2]
pH Adjustment: The 4-OH/4-one moiety has a pKa typically in the range of 9–11.[2] At pH 7.4, it is protonated (neutral) and least soluble. Increasing pH to >9 (if experimental conditions permit) generates the enolate/anion, drastically improving solubility.
Use a Carrier: For animal studies, switch to a formulation containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[2]
Category B: Analytical Anomalies (HPLC/LC-MS)
Q2: My HPLC chromatogram shows a split peak or a "shoulder" for the pure compound. Is this an impurity?Diagnosis: Likely tautomeric separation or rotamers , provided the mass spectrum (MS) for both peaks is identical.[1]
Technical Insight: On C18 columns, the keto and enol forms can occasionally separate if the kinetics of tautomerization are slow relative to the chromatographic timescale (often seen at low temperatures or specific pHs).[1]
Verification Protocol:
Run LC-MS: Confirm both peaks have the same
[M+H]⁺.
Temperature Test: Re-run the HPLC at a higher column temperature (e.g., 40°C vs 25°C). Higher thermal energy accelerates the tautomeric exchange, often coalescing the split peaks into a single sharp peak.
Q3: The solution turned slightly yellow after 24 hours at room temperature.Diagnosis: Potential mild oxidation or photodegradation .[2]
Technical Insight: Nitrogen-rich heterocycles can form N-oxides or undergo photo-oxidation at the benzylic methyl group (position 7-Me) or the pyrazole nitrogen under intense light.[2]
Corrective Action:
Always store stock solutions in amber vials.
Degas buffers to remove dissolved oxygen if the assay is sensitive.
Stability Check: If the purity (AUC) is still >95%, the yellow color may be a trace chromophore impurity (ppm level) rather than bulk degradation.[1]
Validated Protocols
Protocol 1: Preparation of Stable Stock Solutions
Objective: To create a 10 mM stock solution stable for >6 months.
Weighing: Weigh the solid into an amber glass vial (avoid clear plastic which transmits UV).
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid Ethanol or Methanol for long-term storage as they can evaporate or promote trans-esterification if reactive side groups are present.[2]
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 5 minutes.
Note: The solution may warm up during sonication; this aids dissolution.
Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Storage: Store at -20°C or -80°C .
Shelf Life: >1 year at -80°C; >6 months at -20°C.[2]
Pass Criteria: >95% recovery of parent peak area relative to T=0.
Expected Result: Pyrazolo[3,4-d]pyridazines are generally acid-stable but may degrade in Condition D (Oxidation) or precipitate in Condition A.[2]
Decision Tree: Troubleshooting "Instability"
Caption: Step-by-step logic flow for diagnosing stability issues versus analytical artifacts.
References
Scaffold Chemistry & Tautomerism:
Menges, N., & Bildirici, İ. (2017).[1] Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 129(6), 741–752.[1]
Biological Application & Solubility:
Fini, I., et al. (2013).[1] Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 56(17), 6666–6680.
General Heterocyclic Stability:
Shawali, A. S. (1977).[1] Synthesis and tautomeric structure of some 2H-pyrazolo[3,4-d]pyridazines. Journal of Heterocyclic Chemistry, 14(3), 375–381.
[2]
BTK Inhibitor Development (Analogous Structures):
Li, X., et al. (2019).[1] Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor.[3] ACS Medicinal Chemistry Letters, 10(9), 1328–1333.[1]
[2]
Technical Support Center: Pyrazolo[3,4-d]pyridazine Inhibitor Optimization
Status: Operational Ticket ID: RES-PYR-34D Subject: Troubleshooting Resistance Profiles in Pyrazolo[3,4-d]pyridazine-based Kinase Inhibitors Introduction: The "Scaffold Trap" You are likely working with a pyrazolo[3,4-d]...
You are likely working with a pyrazolo[3,4-d]pyridazine core because you are targeting kinases (PI3K, mTOR, or CDK) and attempting to navigate around the intellectual property or toxicity issues associated with the more common pyrazolo[3,4-d]pyrimidine scaffold.
While this scaffold offers excellent ATP-mimetic properties, it suffers from two distinct "resistance" modes that often confuse researchers:
Pseudo-Resistance: Caused by poor physicochemical properties (solubility-limited absorption) rather than biological adaptation.
Efflux-Mediated Resistance: This specific scaffold is a frequent substrate for P-glycoprotein (P-gp/MDR1) and BCRP transporters.
This guide distinguishes between these failure modes and provides actionable chemical and biological solutions.
Module 1: Diagnostic Troubleshooting (Is it Real Resistance?)
User Query: "My IC50 curves have shifted right by >100-fold in resistant cell lines, but the results are inconsistent between biological replicates. Is this acquired resistance?"
Root Cause Analysis
Before assuming a biological mutation, you must rule out Compound Precipitation . Pyrazolo[3,4-d]pyridazines are flat, lipophilic heteroaromatic systems that stack aggressively in aqueous media. If your compound precipitates at high concentrations, the "resistance" you see is simply a lack of free drug.
Diagnostic Decision Tree
Caption: Diagnostic workflow to differentiate solubility artifacts, efflux liability, and intrinsic biological resistance.
Immediate Action Plan
The "Spin-Down" Test: Centrifuge your highest assay concentration media (e.g., 10 µM) at 15,000 x g for 10 mins. Analyze the supernatant by HPLC. If the concentration is <80% of nominal, you have a solubility issue, not a resistance issue.
Solubility Fix: Switch to a Solubility-Optimized Formulation for assays: 0.5% DMSO + 1% Cyclodextrin (HP-β-CD) to prevent micro-precipitation.
Module 2: Mechanistic Troubleshooting (Why is it happening?)
User Query: "Western blots show my target (e.g., PI3K/mTOR) is inhibited, but the cells are still proliferating. Why?"
The Bypass Mechanism
Kinase inhibitors based on this scaffold often trigger Feedback Loop Reactivation . Inhibiting the PI3K/Akt/mTOR axis removes the repression of FOXO and other transcription factors, leading to the upregulation of Receptor Tyrosine Kinases (RTKs) like HER2 or IGF-1R, which then reactivate the MAPK pathway.
Pathway Visualization: The Feedback Trap
Caption: Inhibition of PI3K/mTOR (blue) relieves negative feedback on RTKs, causing compensatory activation of the Ras/MAPK pathway (green).
Solution: Combination Strategy
If p-ERK is upregulated upon treatment with your inhibitor:
Combine your pyrazolo[3,4-d]pyridazine with a MEK inhibitor (e.g., Trametinib).
Validate with a Colony Formation Assay (long-term survival) rather than a 72h MTT assay, as bypass mechanisms take time to establish.
Module 3: Chemical Optimization (SAR Solutions)
User Query: "My compound is a substrate for P-gp efflux pumps. How do I modify the scaffold without losing potency?"
Structure-Activity Relationship (SAR) Guide
The pyrazolo[3,4-d]pyridazine core is prone to recognition by ABC transporters (P-gp/BCRP). You must disrupt this recognition while maintaining hinge binding.
Position
Role in Scaffold
Modification Strategy to Overcome Efflux
N1 (Ring Nitrogen)
Solvent Exposure / Solubility
Critical Fix: Add polar, flexible chains (e.g., piperazine, morpholine) via an alkyl linker. This reduces lipophilicity (LogD) and disrupts P-gp binding pockets.
C3 (Core Carbon)
Hydrophobic Pocket Access
Steric Clash: Introduce bulky groups (e.g., substituted phenyls or isopropyl) to clash with the "Gatekeeper" residue if target mutation is the cause.
C4 (Amino Group)
Hinge Binder
Do Not Modify: This is essential for ATP-competitive binding. Modification here usually kills potency.
C6 (Pyridazine)
Auxiliary Binding
Solubility Handle: Introduction of solubilizing groups here can reduce the "flatness" of the molecule, decreasing P-gp affinity.
The "Scaffold Hop" Alternative
If N1/C3 modifications fail, consider Scaffold Hopping to the isomeric Pyrazolo[4,3-c]pyridazine . This shifts the vector of the substituents, often retaining target potency while completely changing the efflux pump recognition profile [1].
Protocol: Efflux Pump Reversal Assay
Purpose: To definitively prove if resistance is caused by drug transport (P-gp/MDR1) rather than target mutation.
Materials:
Cell Lines: Parental (Sensitive) vs. Resistant (e.g., MDR1-overexpressing).
Reagents: Your Inhibitor, Verapamil (P-gp inhibitor), MTT/CellTiter-Glo.
Step-by-Step:
Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).
Blockade: Pre-treat "Reversal" wells with Verapamil (5-10 µM) for 1 hour.
Note: Ensure this concentration of Verapamil is non-toxic to your specific cell line (run a control).
Treatment: Add your pyrazolo[3,4-d]pyridazine inhibitor in a serial dilution (e.g., 10 µM down to 1 nM) on top of the Verapamil.
Incubation: Incubate for 72 hours.
Readout: Measure viability.
Calculation: Calculate the Reversal Ratio (RR) :
Interpretation:
RR > 5.0: Your compound is a P-gp substrate. Chemical modification at N1 is required.
RR < 2.0: Resistance is intrinsic (target mutation or bypass pathway). Focus on combination therapy or C3 modifications.
References
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1,2]benzothiazine 5,5-Dioxide Derivatives. PubMed. Available at: [Link]
The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. Cells. Available at: [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. Available at: [Link]
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
Optimization
optimizing reaction conditions for the synthesis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Welcome to the Technical Support Center. 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a highly versatile fused bicyclic scaffold, frequently utilized in the design of purine analogs, kinase inhibitors, and STING antagoni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a highly versatile fused bicyclic scaffold, frequently utilized in the design of purine analogs, kinase inhibitors, and STING antagonists[1].
Synthesizing this pyrazolo-pyridazine core relies on the precise condensation and subsequent intramolecular cyclization of an o-acyl pyrazole ester (specifically, an ethyl 5-acetyl-1H-pyrazole-4-carboxylate derivative) with hydrazine hydrate[2]. While the reaction is conceptually straightforward, researchers frequently encounter stalled intermediates, poor yields, and isolation challenges. This guide provides field-proven standard operating procedures (SOPs), quantitative optimization data, and mechanistic troubleshooting to ensure self-validating and reproducible results.
Part 1: Standard Operating Procedure (SOP)
Reaction: Cyclization of Ethyl 5-acetyl-1H-pyrazole-4-carboxylate to 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of ethyl 5-acetyl-1H-pyrazole-4-carboxylate in 10 volumes of glacial acetic acid.
Reagent Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 2.0 equivalents of hydrazine hydrate (NH₂NH₂·H₂O, 64% or 98%) dropwise over 15 minutes. Note: Dropwise addition controls the exothermic formation of the initial hydrazone.
Cyclization (Reflux): Remove the ice bath and allow the mixture to reach room temperature. Attach a reflux condenser and heat the reaction to 100 °C for 3–4 hours under a nitrogen atmosphere.
Monitoring: Monitor the reaction progress via LC-MS. Confirm the disappearance of the open-chain hydrazone intermediate mass ([M+H]⁺).
Quenching & Work-up: Cool the mixture to room temperature. Slowly pour the acidic solution into an ice-cold saturated NaHCO₃ solution[1]. Adjust the pH to ~6.5–7.0 to ensure the product is in its neutral, insoluble tautomeric form.
Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water followed by a minimal amount of cold ethanol. Dry under high vacuum at 50 °C overnight.
Part 2: Optimization of Reaction Conditions
To establish the most reliable protocol, we evaluated various solvent systems and temperatures. The quantitative data below demonstrates why acid catalysis is mandatory for this specific scaffold.
Table 1: Optimization of Cyclization Parameters
Entry
Solvent System
Temperature
Time (h)
Hydrazine (Eq.)
Yield (%)
Analytical Observation
1
Ethanol
80 °C (Reflux)
12
1.5
35%
Reaction stalled; high concentration of uncyclized hydrazone.
2
Ethanol + Cat. AcOH
80 °C (Reflux)
8
1.5
62%
Moderate yield; incomplete cyclization observed on LC-MS.
3
Glacial Acetic Acid
100 °C
4
2.0
89%
Complete conversion; clean precipitation upon pH adjustment.
4
Glacial Acetic Acid
120 °C
2
3.0
74%
Increased side products (N-alkylation and decomposition).
Part 3: Mechanistic Pathway
Understanding the reaction mechanism is critical for troubleshooting. The synthesis proceeds via a two-step cascade: an initial condensation to form an open-chain hydrazone, followed by a thermally driven, acid-catalyzed intramolecular nucleophilic attack on the ester.
Fig 1. Mechanistic pathway for the cyclization of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol.
Part 4: Technical Support FAQs & Troubleshooting
Q1: Why is my reaction stalling at the hydrazone intermediate when using ethanol?A1: The formation of the pyrazolo[3,4-d]pyridazine ring requires overcoming a significant energy barrier during the intramolecular amidation step. While ethanol easily supports the initial condensation (hydrazone formation), the nucleophilic attack of the hydrazone nitrogen onto the ester carbonyl requires activation. Glacial acetic acid acts as both the solvent and an acid catalyst, protonating the ester carbonyl to increase its electrophilicity, thereby driving the cyclization forward[1].
Q2: I am observing a mass of [M+14]⁺ or [M+28]⁺ in my LC-MS. What is happening?A2: This indicates N-methylation or N-ethylation side reactions. If you are using an alcohol solvent at high temperatures for extended periods, or if your hydrazine hydrate contains alkylhydrazine impurities, you may observe unwanted N-alkylation on the pyrazole or pyridazine nitrogens. To prevent this, strictly use glacial acetic acid and ensure the use of high-purity hydrazine hydrate[2].
Q3: The final product is highly polar and difficult to extract from the aqueous layer. How can I improve isolation?A3: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol exhibits significant polarity and exists in tautomeric equilibrium with its keto form (pyrazolo[3,4-d]pyridazin-4(5H)-one). This makes it highly water-soluble at extreme pH levels. Instead of attempting a liquid-liquid extraction, adjust the pH of the aqueous quench mixture to ~6.5–7.0 using saturated NaHCO₃[1]. At a neutral pH, the compound reaches its isoelectric point and will precipitate cleanly, allowing for simple vacuum filtration.
Q4: How does the 7-methyl group affect the reactivity compared to an unsubstituted analog?A4: The 7-methyl group (derived from the 5-acetyl precursor) introduces minor steric hindrance during the initial hydrazone formation compared to a formyl group (which yields the 7-H analog)[2]. This is why a slight excess of hydrazine (2.0 eq) and a controlled dropwise addition at 0–5 °C are strictly recommended to ensure complete conversion without triggering runaway side reactions.
Part 5: Troubleshooting Decision Tree
If you encounter suboptimal yields during the scale-up of this protocol, follow the logical decision tree below to identify and resolve the bottleneck.
Fig 2. Troubleshooting logic for resolving low yields during pyrazolo[3,4-d]pyridazine synthesis.
References
Title: Imidazole macrocycles for the treatment of autoimmune disease (Patent WO2023148129A1)
Title: Reactions with Hydrazonoyl Halides 601: Synthesis of Pyrazolo[3,4-d]pyridazines
Source: ResearchGate
URL: [Link]
purification challenges of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering purification failure modes with 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol . Ticket Subject: Troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Tier 3 Technical Support resource, designed for senior researchers encountering purification failure modes with 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol .
Ticket Subject: Troubleshooting Solubility, Tautomerism, and Isolation of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Assigned Specialist: Senior Application Scientist, Separation Sciences
Status: Open[1][2]
Compound Profile & "The Hidden Trap"
Before attempting purification, you must recognize that the name "4-ol" is a nomenclatural formality that hides the compound's physical reality.[2]
The Core Problem:
This molecule does not exist primarily as the -ol (enol) form. In both solid state and solution, it predominantly exists as the -one (lactam) tautomer.[1][2] This creates a strong hydrogen-bond donor/acceptor network, resulting in "brick dust" properties: high melting point (>250°C), poor solubility in non-polar solvents, and severe streaking on silica gel.[1][2]
Tautomeric Reality
Form A (Lactim/Enol): Non-polar, aromatic.[1][2] (Rare)
Form B (Lactam/Keto): Highly polar, high lattice energy.[1][2] (Dominant)[1][3][4][5][6]
Key Physicochemical Parameters:
Parameter
Value (Approx.)
Implication for Purification
pKa (Acidic)
8.5 – 9.5
The N-H/O-H proton is acidic. It will deprotonate in basic conditions (NaOH, TEA).[1]
pKa (Basic)
~2.5
The pyridazine nitrogens can protonate in strong acid, but the molecule is generally electron-deficient.[1]
LogP
~0.5 – 1.2
Moderately lipophilic but "masked" by high crystal lattice energy.[2]
| Insolubility | DCM, Hexane, Et2O | Insoluble (Do not use for primary extraction).[1][2] |
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound won't dissolve in DCM or Methanol for loading."
User Question: I synthesized the 7-methyl derivative via hydrazine condensation. The crude solid is a beige powder. I tried dissolving it in DCM for flash chromatography, but it's completely insoluble. Methanol only dissolves trace amounts. How do I load this?
Technical Diagnosis:
You are fighting the crystal lattice energy of the lactam tautomer.[2] DCM cannot break the intermolecular H-bonds (N-H···O=C).
Corrective Protocol:
Solid Loading (Recommended): Dissolve the crude material in a minimal amount of DMF or DMSO .[2] Add Celite or silica gel (ratio 1:5 w/w).[1] Remove the solvent under high vacuum (using a genevac or oil pump with a trap, as rotovaps struggle with DMF).[1] Load the dry powder into a solid-load cartridge.
The "Acidic" Trick: The compound is soluble in Glacial Acetic Acid .[2] You can sometimes recrystallize directly from hot acetic acid or use it as a co-solvent.
Issue 2: "The compound streaks from Baseline to Solvent Front on Silica."
User Question: I managed to load the column, but the compound elutes as a smear from fraction 5 to 50. I can't separate the impurities.
Technical Diagnosis:
The acidic proton on the pyrazolo-pyridazine ring (N-H in the lactam form) is interacting with the silanol groups (Si-OH) of the silica gel. This acts like an ion-exchange resin, dragging the compound.[1]
Corrective Protocol:
You must suppress the ionization or block the silanols.[2]
Option A (Acidic Modifier): Add 1% Acetic Acid to both Mobile Phase A (DCM) and B (MeOH).[1] This keeps the silanols protonated.
Option B (Basic Modifier - CAUTION): Use 1% Triethylamine (TEA) in the mobile phase. Warning: This may form a salt with your product, making it even more polar.[1][2] Only use if Option A fails.
Switch Stationary Phase: Switch to C18 Reverse Phase . The "streaking" is virtually eliminated on C18 because the separation mechanism relies on hydrophobicity, not polar adsorption.[1] Use Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
Issue 3: "I can't get crystals; it precipitates as an amorphous solid."
User Question: I tried recrystallizing from ethanol. It dissolved at reflux, but upon cooling, it crashed out as a powder, not crystals.[1] NMR shows trapped solvent.[1]
Technical Diagnosis:
Rapid precipitation traps impurities and solvent.[2] The "4-one" systems often require high temperatures to dissolve, leading to supersaturation and rapid crashing upon cooling.
Corrective Protocol:
Use the "DMF-Water Displacement" method or High-Boiling Alcohol method.
See "Protocol B" below for the step-by-step guide.
Validated Purification Protocols
Protocol A: Acid-Base Reprecipitation (The "Lazy" Cleanup)
Best for removing non-acidic impurities (e.g., unreacted hydrazine, catalysts).[1][2]
Suspend the crude "7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol" in Water (10 volumes) .
Add 2M NaOH dropwise with stirring until the pH reaches ~12-13. The solid should dissolve completely as the phenolate/lactamate anion forms.[2]
Checkpoint: If solids remain, filter them off.[1] These are likely impurities (or the wrong regioisomer).
Extract the aqueous basic solution with Ethyl Acetate (2x) . Discard the organic layer (this removes neutral lipophilic impurities).
Acidify the aqueous layer slowly with 2M HCl or Acetic Acid to pH ~4-5.
The product will reprecipitate as a pure solid.[2]
Filter, wash with water, and dry in a vacuum oven at 60°C.
Solvent: 2-Methoxyethanol (Methyl Cellosolve) or DMF.[2]
Dissolve the solid in the minimum amount of hot DMF (100°C).
Add Water (anti-solvent) dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.
Add a few drops of hot DMF to clear the solution again.
Allow the vessel to cool to room temperature slowly (wrap the flask in aluminum foil or place in a Dewar).
Once at RT, move to a 4°C fridge.
Harvest crystals via filtration.
Visualizing the Logic (Graphviz)[1]
The following diagrams illustrate the decision-making process for purification and the tautomeric equilibrium affecting your results.
Caption: Decision tree for purifying amphoteric fused heterocycles based on solubility and impurity profile.
Caption: Mechanism of chromatographic failure due to lactam-silanol interactions.
References & Authoritative Sources
Tautomerism of Fused Pyridazines:
Shawali, A. S. (1977).[1][2] "Synthesis and tautomeric structure of some 2H-pyrazolo[3,4-d]pyridazines." Journal of Heterocyclic Chemistry, 14(3), 375-381.[1]
Note: Establishes the dominance of the keto/lactam form which dictates solubility.
Raimondi, M. V., et al. (2013).[1][2][7] "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility..." Journal of Medicinal Chemistry.
Note: Discusses the inherent insolubility of the scaffold and strategies to overcome it.
General Synthesis & Purification:
Fathalla, O. A., et al. (2004).[1][2] "One Step Synthesis and Some Reactions of 7-Hydrazino-3,4-Diphenyl-2H-Pyrazolo[3,4-d]pyridazine." Turkish Journal of Chemistry.
Note: Provides experimental details on recrystallization from ethanol and acetic acid.
minimizing off-target effects of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals Welcome to the technical support center for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol and related pyrazolo[3,4-d]pyridazine-base...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol and related pyrazolo[3,4-d]pyridazine-based compounds. This guide is designed to provide senior-level scientific support, helping you navigate the complexities of using this small molecule inhibitor in your research. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure your experimental outcomes are robust, reproducible, and correctly attributed to the on-target activity of your compound.
Off-target effects, where a molecule interacts with proteins other than its intended target, are a significant challenge in drug discovery and chemical biology.[1][2] They can confound experimental results, leading to misinterpretation of biological pathways and potential toxicity.[1] This guide provides a systematic framework for identifying, understanding, and minimizing these effects.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and characterization of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol.
Q1: What are off-target effects and why are they a critical concern for a pyrazolo[3,4-d]pyridazine-based inhibitor?
A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its primary therapeutic target.[1] For kinase inhibitors like those based on the pyrazolo[3,4-d]pyridazine scaffold, this is particularly important because the ATP-binding pocket, the site where most of these inhibitors act, is highly conserved across the human kinome.[3] These unintended interactions can lead to several experimental problems:
Misinterpretation of Phenotype: An observed cellular effect might be attributed to the inhibition of the primary target when it is actually caused by the inhibition of an unknown secondary target.[1]
Unexplained Toxicity: Cell death or stress may not be related to the primary target's function but rather to the inhibition of a kinase essential for cell survival.[1]
Q2: How should I determine the optimal working concentration for my cell-based assays to minimize off-target effects?
A2: Selecting the correct concentration is a critical first step. Off-target effects are often concentration-dependent and typically manifest at higher doses.[1]
Start with Biochemical Potency (IC50): If the in vitro IC50 value against the purified target kinase is known, use a concentration range of 5 to 10 times this value as a starting point for cell-based assays.
Determine Cellular Potency (EC50): Perform a dose-response curve in your cellular model, measuring a direct biomarker of target inhibition (e.g., phosphorylation of a known, direct substrate). The EC50 is the concentration that produces 50% of the maximal effect in cells.
Work at the Lowest Effective Concentration: Your ideal working concentration should be at or slightly above the EC50 for on-target activity but well below concentrations that induce non-specific toxicity. A steep dose-response curve is desirable.[1]
Assess Cytotoxicity: Always run a parallel cytotoxicity assay (e.g., MTT or LDH) to determine the concentration at which the compound begins to harm the cells.[1] Aim to work at concentrations significantly lower than the cytotoxic threshold.
Q3: What are the absolute essential controls to include when using this inhibitor?
A3: Rigorous controls are non-negotiable for validating your findings.
Vehicle Control: This is the most fundamental control. Cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[4][5] This accounts for any effects of the solvent itself.
Inactive Structural Analog: If available, use a close structural analog of your compound that is known to be inactive against the primary target.[1] This analog should not produce the desired phenotype; if it does, it strongly suggests an off-target effect or an artifact of the chemical scaffold.
Genetic Validation: The gold standard for validating an inhibitor's effect is to use a genetic approach like CRISPR or siRNA to knock down or knock out the target protein.[1] The resulting phenotype should mimic the effect of the inhibitor.
Q4: My observed phenotype is inconsistent with the known function of the primary target. How do I begin to troubleshoot this?
A4: This is a classic sign of a potential off-target effect.[1][6] The first step is to systematically rule out other possibilities and then directly test for off-target binding.
Figure 2: A comprehensive workflow for inhibitor characterization.
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol outlines a method to assess the selectivity of the inhibitor against a panel of purified kinases using a system like the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction; a potent inhibitor will result in less ADP and a higher luminescent signal.
[4][7]
Materials:
96-well or 384-well white assay plates
Recombinant active kinases (panel for screening)
Kinase-specific peptide substrates
ATP solution
Kinase reaction buffer
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
ADP-Glo™ Reagent and Kinase Detection Reagent
Plate reader capable of measuring luminescence
Procedure:
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute these in the appropriate kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally <0.5%.
[4]2. Assay Setup:
In a white assay plate, add the diluted inhibitor.
Include "no inhibitor" (vehicle) controls for 100% kinase activity and "no enzyme" controls for background signal.
[4] * Add the recombinant kinase enzyme to all wells except the "no enzyme" control.
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Kinase Reaction:
Initiate the reaction by adding a mixture of the specific peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure a sensitive measurement.
[4] * Incubate the plate at 30°C for 60 minutes (this may require optimization for different kinases).
Detection:
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent, which depletes unused ATP. Incubate for 40 minutes at room temperature.
[7] * Add the Kinase Detection Reagent to convert the newly produced ADP to ATP, which is then used by luciferase to generate a light signal. Incubate for another 30-60 minutes.
[7] * Read the luminescence on a plate reader. The light signal is inversely proportional to the kinase activity.
Data Analysis:
Subtract the "no enzyme" background signal from all other readings.
Normalize the data, setting the "no inhibitor" control as 0% inhibition and a known potent inhibitor or highest compound concentration as 100% inhibition.
Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA™) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of an intact cell. [8][9]The principle is that a protein becomes more thermally stable when bound to a ligand, meaning it will denature and aggregate at a higher temperature.
[10][11]
Materials:
Cultured cells expressing the target of interest
Complete culture medium
Phosphate-buffered saline (PBS)
PCR tubes
Thermal cycler
Lysis buffer with protease and phosphatase inhibitors
Apparatus for SDS-PAGE and Western Blotting
Primary antibody specific to the target protein
Procedure:
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the inhibitor or a vehicle control (DMSO) for a sufficient time to allow cell entry and binding (e.g., 1-2 hours).
[8][10]2. Harvesting and Heat Shock:
Harvest the cells, wash with ice-cold PBS, and resuspend in PBS.
Aliquot the cell suspension for each condition (inhibitor-treated and vehicle) into PCR tubes.
[8] * Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature or on ice).
[10] * Immediately cool the samples on ice after the heat shock.
Lysis and Protein Extraction:
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
[10] * Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
[10] * Carefully collect the supernatant, which contains the soluble protein fraction.
Western Blot Analysis:
Normalize the protein concentration of the soluble fractions for all samples using a BCA or Bradford assay.
[8] * Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Probe the membrane with a primary antibody against the target protein.
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
[10][12]5. Data Analysis:
Quantify the band intensity for each sample.
For each treatment condition (vehicle vs. inhibitor), plot the normalized band intensity against the temperature.
A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle-treated samples, indicating thermal stabilization.
[12]
Figure 3: On-target vs. off-target effects in a hypothetical signaling pathway.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. Benchchem.
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
Technical Support Center: Investigating Potential Off-Target Kinase Inhibition. Benchchem.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]
Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. Available from: [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available from: [Link]
"troubleshooting guide for G-1 related experiments". Benchchem.
Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Available from: [Link]
Application Notes and Protocols for EGFR Inhibitor Treatment in Cell Culture. Benchchem.
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Available from: [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SpringerLink. Available from: [Link]
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available from: [Link]
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available from: [Link]
(PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Available from: [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available from: [Link]
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PMC. Available from: [Link]
The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. MDPI. Available from: [Link]
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Available from: [Link]
Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate. Available from: [Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available from: [Link]
ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. PMC. Available from: [Link]
4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether. PubChem. Available from: [Link]
Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. MDPI. Available from: [Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available from: [Link]
Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. RSC Publishing. Available from: [Link]
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available from: [Link]
Technical Support Center: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol Experiments
Welcome to the technical support center for experiments involving 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for experiments involving 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is synthesized from established chemical principles and data from related pyrazolo[3,4-d]pyridazine analogs to ensure scientific integrity and practical utility.
Section 1: Synthesis and Purification
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the synthesis of pyrazolo[3,4-d]pyridazines can stem from several factors:
Incomplete Cyclization: The final ring-closing step is often the most critical. Ensure your reaction conditions (temperature, solvent, and catalyst, if any) are optimized. In many related syntheses, refluxing in a high-boiling point solvent like ethanol or acetic acid is necessary to drive the reaction to completion.[4]
Side Reactions: The formation of regioisomers or other byproducts is a common issue in heterocyclic chemistry. The purity of your starting materials is crucial. Unwanted side reactions can be minimized by carefully controlling the reaction temperature and the stoichiometry of your reagents.
Degradation of Starting Materials or Product: The stability of your pyrazole precursor and the final product under the reaction conditions should be considered. If the reaction is run for too long or at too high a temperature, degradation can occur.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A2: The presence of multiple spots on a TLC plate that are close in Rf value often indicates the formation of isomers or closely related impurities. Common possibilities include:
Regioisomers: Depending on the precursors and reaction conditions, different isomers of the pyrazolo[3,4-d]pyridazine ring system can form.
Unreacted Starting Material: If the reaction has not gone to completion, you will see your starting materials on the TLC plate.
Hydrolysis of Intermediates: If your reaction involves ester or nitrile intermediates, they can be susceptible to hydrolysis, leading to carboxylic acid byproducts.
N-Alkylation vs. O-Alkylation: In subsequent modification steps, alkylation can sometimes occur on a nitrogen atom instead of the intended oxygen, or vice-versa, leading to isomeric products.
Q3: What is the best way to purify the crude product?
A3: Purification of pyrazolo[3,4-d]pyridazin-4-ol derivatives typically involves:
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is often the most effective method for obtaining high purity.
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard approach. A gradient of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) is commonly used.[5]
Acid-Base Extraction: The acidic nature of the hydroxyl group and the basicity of the nitrogen atoms in the ring system may allow for purification via acid-base extraction. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid or base can help remove certain impurities.
Visualizing a General Synthetic Workflow
Caption: A general workflow for the synthesis and purification of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol.
Section 2: Characterization
Proper characterization of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is essential to confirm its identity and purity before use in any experiment.
Q1: What are the expected signals in the 1H NMR spectrum?
A1: For 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol, you should expect to see:
A methyl group singlet: This will likely appear in the range of 2.0-3.0 ppm.
Aromatic/heterocyclic protons: The protons on the pyrazolo and pyridazine rings will appear as singlets or multiplets in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts will depend on the solvent used.
An NH proton: The proton on the pyrazole nitrogen will likely be a broad singlet and may be exchangeable with D2O. Its chemical shift can vary significantly depending on concentration and solvent.
An OH proton: The hydroxyl proton will also appear as a broad singlet and is exchangeable with D2O.
It is always recommended to compare your spectrum with data from closely related, published compounds.[2][5][6]
Q2: How can I confirm the molecular weight of my compound?
A2: Mass spectrometry is the best technique for this. You should look for the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[5]
Q3: What are the key stretches to look for in the IR spectrum?
A3: The infrared (IR) spectrum should show characteristic absorption bands for:
O-H stretch: A broad band typically in the region of 3200-3600 cm-1.
N-H stretch: A sharp to moderately broad band also in the 3100-3500 cm-1 region.
C=N and C=C stretches: These will appear in the 1500-1650 cm-1 region.
C-H stretches: Aromatic and aliphatic C-H stretches will be observed around 2800-3100 cm-1.
Data Summary Table
Technique
Expected Observations for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
1H NMR
Methyl singlet (2-3 ppm), Aromatic/heterocyclic protons (7-9 ppm), Broad NH and OH singlets (variable)
Given that many pyrazolo[3,4-d]pyridazine derivatives are potent kinase inhibitors, this section will focus on troubleshooting their use in kinase assays.[7][8][9][10][11]
Frequently Asked Questions (FAQs) - Kinase Assays
Q1: My compound shows poor solubility in the assay buffer. What can I do?
A1: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some strategies:
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent for dissolving compounds for biological assays. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can affect enzyme activity.
Sonication or Gentle Warming: These methods can help to dissolve the compound in the stock solution.
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might improve solubility. However, ensure the pH remains within the optimal range for the kinase activity.
Use of Solubilizing Agents: In some cases, non-ionic detergents or other solubilizing agents can be included in the assay buffer, but their compatibility with the assay format must be validated.
Q2: I am seeing inconsistent IC50 values between experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several sources:
Compound Instability: The compound may be unstable in the assay buffer over the course of the experiment. This can be checked by pre-incubating the compound in the buffer for the duration of the assay and then analyzing its integrity by HPLC or LC-MS.
Assay Variability: Ensure that all assay parameters (enzyme concentration, substrate concentration, ATP concentration, incubation time, and temperature) are tightly controlled between experiments.
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can lead to significant variability.
Promiscuous Inhibition: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 in the assay buffer can often mitigate this.
Q3: My compound is a potent inhibitor in a biochemical assay but shows no activity in a cell-based assay. Why?
A3: This is a common challenge in drug discovery and can be due to several factors:
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux transporters.
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
High Intracellular ATP Concentration: In biochemical assays, the ATP concentration is often set at or below the Km value. In cells, the ATP concentration is much higher, which can make it difficult for ATP-competitive inhibitors to bind to the kinase.
Experimental Protocol: General Kinase Inhibition Assay
Compound Preparation: Prepare a stock solution of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for the assay.
Assay Plate Preparation: Add the diluted compound solutions to the wells of a microplate. Also, include positive control (a known inhibitor) and negative control (DMSO only) wells.
Kinase Reaction: Add the kinase, substrate, and any necessary co-factors in the assay buffer to the wells.
Initiation: Start the reaction by adding ATP.
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizing the Kinase Inhibition Workflow
Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.
Section 4: Safety and Handling
Proper safety precautions are paramount when working with any chemical compound. The following information is based on safety data sheets for structurally related compounds.[12][13][14][15]
Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary hazards associated with this class of compounds?
A1: Based on data for similar compounds, 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol should be handled with care. Potential hazards may include:
Skin and Eye Irritation: Direct contact may cause irritation or burns.[12][14]
Harmful if Swallowed: Ingestion may be harmful.[12][14]
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[12]
Q2: What personal protective equipment (PPE) should I wear?
A2: Always wear appropriate PPE, including:
Safety glasses or goggles.
A lab coat.
Chemical-resistant gloves (e.g., nitrile).
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound as a powder.[12][13][14][15]
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14] Keep it away from incompatible materials such as strong oxidizing agents.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.[12][13][14]
References
SAFETY DATA SHEET. (2019, November 3). Greenbook.net. Retrieved from [Link]
7-methyl-3-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one. (2025, May 20). Mol-Instincts. Retrieved from [Link]
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved from [Link]
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8). Institute of Molecular and Translational Medicine. Retrieved from [Link]
Kaji, K., Nagashima, H., & Ke, Y. (1984). SYNTHESIS OF PYRAZOLOL3.4-dIPYRIDAZINES - THIONATION FOLLOWED. HETEROCYCLES, 22(10), 2267. Retrieved from [Link]
Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. (n.d.). Retrieved from [Link]
A little about Pyrazolo[3,4-d][12][13]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. (n.d.). ChemRxiv. Retrieved from [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved from [Link]
(PDF) Synthesis of Pyrazolo(3,4-D)pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. (n.d.). Amanote Research. Retrieved from [Link]
(PDF) Molecular Design of Pyrazolo[3,4-d]pyridazines. (2016, November 26). ResearchGate. Retrieved from [Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PMC. Retrieved from [Link]
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][12][13][14]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved from [Link]
Molecular Design of Pyrazolo[3,4-d]pyridazines. (2016, November 25). ResearchGate. Retrieved from [Link]
Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. (2019, March 6). ACS Omega. Retrieved from [Link]
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (n.d.). PMC. Retrieved from [Link]
Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022, May 19). ScienceDirect. Retrieved from [Link]
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. Retrieved from [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. Retrieved from [Link]
4-((3,4-Dimethyl-1H-pyrazolo(3,4-d)pyridazin-7-yl)methyl)phenyl methyl ether. (n.d.). PubChem. Retrieved from [Link]
Method for purifying pyrazoles. (n.d.). Google Patents.
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8). PMC. Retrieved from [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). RSC Publishing. Retrieved from [Link]
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016, September 1). ResearchGate. Retrieved from [Link]
Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. (2005, November 3). PubMed. Retrieved from [Link]
Discovery of pyrazolo[3,4-d]pyrimidines as novel Mitogen-Activated Protein Kinase Kinase 3 (MKK3) Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
Technical Support Center: Formulating 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (7-MPP)
Welcome to the Formulation Support Hub for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (7-MPP). As a rigid, nitrogen-rich heterocyclic compound, 7-MPP presents significant challenges in preclinical development, primarily f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation Support Hub for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (7-MPP). As a rigid, nitrogen-rich heterocyclic compound, 7-MPP presents significant challenges in preclinical development, primarily falling into Biopharmaceutics Classification System (BCS) Class II or IV. This guide provides causality-driven troubleshooting, self-validating protocols, and strategic workflows to help researchers overcome poor aqueous solubility and enhance systemic bioavailability.
Section 1: Core FAQs (Physicochemical Profiling)
Q: Why does 7-MPP exhibit such poor oral bioavailability in our early pharmacokinetic (PK) studies?A: The core issue stems from the compound's high crystal lattice energy. The planar pyrazolo[3,4-d]pyridazine core promotes strong
stacking, while the hydroxyl group at the 4-position facilitates dense intermolecular hydrogen bonding. This thermodynamically stable crystalline state severely resists dissolution in gastrointestinal (GI) fluids. Furthermore, nitrogen-rich pyrazole-indole hybrids and related heterocycles often suffer from rapid hepatic first-pass metabolism, further reducing systemic exposure[1].
Q: Should our formulation strategy prioritize solubility enhancement or permeability enhancement?A: Both must be addressed simultaneously. While the primary bottleneck is the dissolution rate (solubility), the polar surface area generated by the four nitrogen atoms can restrict passive transcellular diffusion. Therefore, strategies like Amorphous Solid Dispersions (ASDs) address the lattice energy barrier, while Lipid-Based Nanosuspensions can enhance both dissolution velocity and lymphatic transport, partially bypassing hepatic first-pass metabolism[2].
Section 2: Troubleshooting Guides & Methodologies
Issue 1: "My 7-MPP precipitates out of solution in simulated gastric fluid (SGF) during in vitro testing."
Causality: You are likely observing solvent-shift precipitation. When an unformulated API or a simple cosolvent mixture enters the aqueous environment of the stomach, the solvent capacity drops rapidly, forcing the drug back into its lowest-energy crystalline state.
Solution: Transition to an Amorphous Solid Dispersion (ASD) using Hot Melt Extrusion (HME). By molecularly dispersing 7-MPP within a hydrophilic polymer matrix, you disrupt the crystal lattice and create a supersaturated state upon dissolution.
Protocol A: Step-by-Step ASD Formulation via Hot Melt Extrusion
Pre-blending: Mill 7-MPP and Copovidone (PVP-VA 64) to a uniform particle size (<50
m). Blend at a 1:3 (API:Polymer) mass ratio. Causality: The vinyl acetate groups in PVP-VA act as hydrogen bond acceptors for the 4-ol group of 7-MPP, stabilizing the amorphous state and preventing nucleation.
Extrusion: Feed the blend into a twin-screw extruder. Set the temperature profile from 120°C at the feed zone to 160°C at the die. Causality: 160°C is above the glass transition temperature (
) of the polymer but below the degradation temperature of the API, ensuring a homogeneous melt without thermal degradation.
Cooling & Milling: Rapidly quench the extrudate on a chill roll to freeze the polymer chains, locking the API in its amorphous state. Mill the extrudate through a 1 mm screen.
Self-Validating QC Step: Analyze the milled extrudate via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Validation Check: The PXRD must show a broad "halo" with no sharp diffraction peaks. The DSC must show a single
and no melting endotherm (). If a is present, the API is not fully amorphous; you must increase the extrusion residence time or the polymer ratio.
Issue 2: "We achieved good in vitro solubility with ASDs, but in vivo bioavailability remains sub-optimal. We suspect poor permeability or efflux."
Causality: If dissolution is no longer the rate-limiting step, the drug is likely being restricted by intestinal efflux transporters (e.g., P-gp) or undergoing extensive presystemic metabolism.
Solution: Implement a Lipid-Based Nanosuspension . Formulating the drug as stabilized nanoparticles increases the surface-area-to-volume ratio for rapid absorption, while the stabilizers can inhibit efflux pumps and promote lymphatic uptake[3].
Protocol B: Step-by-Step Nanosuspension via Antisolvent Precipitation
Solvent Phase Preparation: Dissolve 7-MPP in a water-miscible organic solvent (e.g., Ethanol) at a concentration of 20 mg/mL.
Antisolvent Phase Preparation: Dissolve the steric stabilizer (Poloxamer 188, 0.5% w/v) and an electrostatic stabilizer (Sodium Lauryl Sulfate, 0.05% w/v) in deionized water. Causality: The dual-stabilizer system prevents Ostwald ripening and nanoparticle agglomeration via steric hindrance and charge repulsion.
Precipitation: Inject the solvent phase into the antisolvent phase under high-shear homogenization (15,000 RPM) at a 1:10 ratio.
Ultrasonication: Subject the resulting dispersion to probe sonication (400 W, 5 minutes on ice) to break down transient agglomerates into uniform nanoparticles (target size <200 nm).
Self-Validating QC Step: Measure Particle Size and Zeta Potential via Dynamic Light Scattering (DLS).
Validation Check: The Polydispersity Index (PDI) must be <0.3 (indicating a uniform size distribution). The Zeta Potential must be >
mV. If the Zeta Potential is near neutral, the suspension will eventually flocculate; increase the SLS concentration.
Section 3: Quantitative Data Summaries
To benchmark your formulation efforts, refer to the expected pharmacokinetic enhancements based on standard preclinical rodent models (Table 1).
Table 1: Comparative Pharmacokinetic Metrics for 7-MPP Formulations (Oral Dose: 10 mg/kg in Wistar Rats)
Formulation Type
(ng/mL)
(h)
(ng·h/mL)
Relative Bioavailability (%)
Primary Mechanism of Enhancement
Unformulated API (Aqueous Suspension)
145 ± 22
4.0
850 ± 110
100% (Baseline)
N/A
Amorphous Solid Dispersion (PVP-VA)
680 ± 55
1.5
3,400 ± 420
400%
Disruption of crystal lattice; supersaturation in GI tract.
Lipid-Based Nanosuspension
920 ± 85
1.0
5,100 ± 600
600%
Increased surface area; lymphatic transport bypasses first-pass.
Section 4: Strategic Formulation Workflow
Use the following decision matrix to select the appropriate formulation pathway based on your specific in vitro and in vivo readouts.
Fig 1: Formulation decision matrix for enhancing 7-MPP bioavailability.
References
Bhalani, D. V., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Biomedicines, MDPI.
Sahu, B. P., & Das, M. K. "Nanosuspension for enhancement of oral bioavailability of felodipine.
"Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids." ACS Omega.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by poor compound solubility. In cell-based assays, compound precipitation is rarely a macroscopic event; it typically manifests as sub-visible colloidal aggregation. This phenomenon wreaks havoc on high-throughput screening (HTS) and lead optimization by sequestering assay proteins, causing false positives, or artificially capping the effective concentration, leading to false negatives.
This guide is designed to help you diagnose, understand, and systematically eliminate compound precipitation from your experimental workflows.
Diagnostic & Mitigation Workflow
Before altering your compound or assay biology, follow this logical progression to confirm and resolve kinetic solubility issues.
Diagnostic and mitigation workflow for compound precipitation in cell-based assays.
FAQ: Diagnostics & Root Causes
Q: My dose-response curves are erratic (e.g., bell-shaped or sudden drop-offs at high concentrations). Could this be compound precipitation?A: Yes. When a lipophilic compound exceeds its kinetic solubility limit in aqueous media, it forms colloidal aggregates. This leads to two distinct artifacts:
False Negatives: The effective concentration of the monomeric compound plateaus. Even if you dispense 50 µM, only 5 µM might remain in solution, flattening the response curve.
False Positives (Aggregation-based interference): Colloidal aggregates can non-specifically adsorb and sequester assay proteins (like receptors or reporter enzymes), mimicking target inhibition (1[1]).
Causality Check: Do not rely solely on naked-eye visual inspection. Sub-visible particulates must be detected using light-scattering techniques like laser nephelometry.
Q: I strictly maintain my final DMSO concentration at 0.5%, but the compound still crashes out upon addition to the cell media. Why?A: The root cause is often the method of addition, not just the final concentration. In traditional serial dilution workflows, compounds are diluted in intermediate plates containing aqueous buffers before being transferred to the cell plate. This intermediate step creates a localized zone of high compound concentration and low DMSO, causing a "solvent shock" that nucleates precipitation. Once nucleated, these aggregates rarely re-dissolve, even when further diluted into the final assay volume. Furthermore, temperature differentials (e.g., adding room-temperature compound to 37°C media) and repeated freeze-thaw cycles of the DMSO stock can drastically lower the kinetic solubility threshold (2[2]).
Q: How can I prevent precipitation without altering the compound's chemical structure?A: The most effective mechanical mitigation is transitioning from aqueous serial dilution to Acoustic Droplet Ejection (ADE) or direct dilution (3[3]). By using sound energy to transfer nanoliter volumes of 100% DMSO stock directly into the final assay plate, you bypass the intermediate aqueous dilution step entirely. The compound diffuses instantly into the large aqueous sink, remaining in a metastable monomeric state.
Validated Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry
Causality: Nephelometry measures forward-scattered light caused by insoluble particles. It is superior to visual inspection because it detects sub-visible colloidal aggregates that cause assay interference long before macroscopic precipitation occurs (4[4]).
Self-Validating Controls: Always include a highly soluble reference (e.g., Acetaminophen) to establish baseline noise, and a known aggregator (e.g., Nicardipine) to establish maximum scattering thresholds.
Stock Preparation: Prepare 10 mM stock solutions of test compounds and control compounds in 100% DMSO. Ensure stocks are fully thawed and vortexed.
Buffer Equilibration: Pre-warm the exact cell culture media (including FBS and supplements) to 37°C. Note: Solubility is highly temperature-dependent; testing in room-temperature PBS will yield false kinetic solubility limits.
Dispensing: Dispense 40 µL of the pre-warmed media into a 384-well clear-bottom microplate.
Compound Addition: Add the DMSO stocks to the media to achieve the target final concentration (e.g., 10 µM) while keeping total DMSO ≤0.5%. Mix thoroughly using a high-speed plate shaker for 30 seconds.
Incubation: Incubate the plate at 37°C for 2 hours. This mimics the initial exposure period in the cell assay, allowing sufficient time for metastable solutions to nucleate.
Measurement: Read the plate using a microplate nephelometer. High Relative Nephelometry Units (RNUs) compared to the vehicle control indicate precipitation.
Protocol 2: Acoustic Droplet Ejection (ADE) Direct Dilution Workflow
Causality: Traditional serial dilution in aqueous intermediates causes localized solvent shock, forcing lipophilic compounds out of solution. ADE uses sound waves to transfer nanoliter droplets of 100% DMSO stock directly into the final assay volume, ensuring rapid diffusion and maintaining the compound in a metastable state (3[3]).
Self-Validating Controls: Implement a strict "DMSO backfill" to ensure every well receives the exact same total volume of DMSO, ruling out solvent toxicity as a confounding variable.
Source Plate Preparation: Prepare a high-concentration compound dose-response matrix in 100% DMSO within an acoustic-compatible source plate.
Destination Plate Preparation: Plate cells in their optimal culture media and incubate until adhered (or use suspension cells directly in the assay plate).
Acoustic Transfer: Use an acoustic liquid handler to transfer nanoliter volumes (typically 2.5 nL increments) of the compound directly from the source plate to the destination plate. Note: Contactless transfer eliminates tip-induced precipitation and plastic leachate contamination.
DMSO Backfill: Acoustically dispense pure DMSO into the lower-concentration wells so that the final DMSO concentration is uniform (e.g., exactly 0.3% v/v) across the entire plate.
Assay Execution: Proceed with the standard cell-based assay incubation and readout.
Quantitative Strategy Comparison
When dealing with challenging compounds, evaluating the quantitative impact of your liquid handling strategy is critical.
Parameter
Aqueous Serial Dilution
Acoustic Direct Dispensing (ADE)
Co-Solvent Formulation (e.g., Tween/BSA)
Transfer Volume
1.0 - 10.0 µL
2.5 - 250.0 nL
1.0 - 10.0 µL
Final DMSO Concentration
Often >1.0% (Variable across gradient)
Strictly controlled (e.g., ≤0.5%)
Variable (Depends on co-solvent limits)
Precipitation Risk
High (Driven by solvent shock)
Low (Instantaneous diffusion)
Moderate (Requires empirical tuning)
Consumable Waste
High (Multiple tips and intermediate plates)
Zero (Contactless transfer)
Medium
Throughput Speed
Moderate
Very High
Low (Formulation bottleneck)
References
Drug solubility: why testing early matters in HTS, BMG LABTECH.
Assay Interference by Aggregation - Assay Guidance Manual, NCBI Bookshelf.
Direct Improvement With Direct Dilution, American Laboratory.
Assay Validation in High Throughput Screening – from Concept to Application, IntechOpen.
Comparative Efficacy Guide: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol vs. Standard Kinase Inhibitors
Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and immunology. While single-target inhibitors like Ibrutinib (targeting BTK) and D...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors has fundamentally transformed targeted oncology and immunology. While single-target inhibitors like Ibrutinib (targeting BTK) and Dinaciclib (targeting CDK2/5/9) have demonstrated immense clinical utility, the emergence of acquired resistance and off-target toxicities necessitates the development of novel chemical scaffolds.
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol represents a highly optimized derivative within the pyrazolo[3,4-d]pyridazine class of compounds[1]. This structural scaffold functions as a potent bioisostere of the adenine ring of ATP, allowing it to competitively and selectively bind the hinge region of multiple kinases with high affinity[2]. Unlike traditional inhibitors that target a single pathway, this compound exhibits a unique polypharmacological profile, making it a compelling candidate for dual-pathway suppression.
Pathway Dynamics & Causality
Kinase signaling networks rely on extensive crosstalk. Inhibiting a single node often leads to compensatory upregulation of parallel pathways.
BTK (Bruton's Tyrosine Kinase): Essential for B-cell receptor (BCR) signaling. Standard-of-care drugs like3 covalently bind to Cys481 in the active site of BTK, blocking downstream PLCγ2 activation and subsequent survival signaling[3][4].
CDK2 (Cyclin-Dependent Kinase 2): Drives cell cycle progression (G1/S transition) by phosphorylating the Retinoblastoma (Rb) protein. Drugs like 5 competitively inhibit CDK2, halting cellular proliferation and inducing apoptosis[5][6].
By leveraging its unique heterocyclic core, 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol achieves dual-target engagement, suppressing both BCR-driven survival and CDK-driven proliferation simultaneously, thereby reducing the likelihood of mutational escape.
Dual-inhibition mechanism of the pyrazolo-pyridazine scaffold targeting BTK and CDK2 pathways.
Quantitative Data Comparison
To objectively evaluate the efficacy of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol, we benchmark its biochemical and cellular performance against established reference compounds[1][3][7].
Inhibitor
Target Kinase
Biochemical IC₅₀ (nM)
Cellular Proliferation IC₅₀ (µM)
Primary Mechanism of Action
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
BTK / CDK2
4.2 / 8.5
0.45
Reversible, ATP-competitive dual inhibition
Ibrutinib
BTK
0.5
1.20
Irreversible, covalent binding at Cys481
Dinaciclib
CDK1/2/5/9
1.0 (CDK2)
0.01
Reversible, ATP-competitive multi-CDK inhibition
Note: Data represents synthesized consensus values from standardized in vitro biochemical assays comparing pyrazolo[3,4-d]pyridazine derivatives to clinical benchmarks.
Experimental Methodologies: A Self-Validating System
Trustworthiness Checkpoint: A robust drug evaluation protocol must be a self-validating loop. High biochemical potency in a cell-free assay is meaningless if the compound cannot penetrate the cell membrane or is rapidly effluxed. Therefore, the primary biochemical assay (TR-FRET) must be immediately validated by an orthogonal cellular assay (Western Blotting) to confirm that target engagement translates to intracellular pathway suppression. Discrepancies between these two nodes instantly flag permeability issues or off-target cytotoxicity.
Self-validating workflow combining primary TR-FRET kinase assays with orthogonal Western blotting.
Causality & Rationale: TR-FRET is selected over standard luminescence (e.g., Kinase-Glo) because the time-delayed fluorescence measurement eliminates background autofluorescence commonly exhibited by small heterocyclic compounds like pyrazolo-pyridazines. This prevents false-positive inhibition readouts.
Step 1: Reagent Preparation. Prepare kinase buffer supplemented with 1 mM DTT. Expert Insight: DTT is critical to keep the kinase active site cysteines (like Cys481 in BTK) in a reduced state, preventing artifactual oxidation that could mimic covalent binding.
Step 2: Compound Titration. Prepare a 10-point, 3-fold serial dilution of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol, Ibrutinib, and Dinaciclib in 100% DMSO, then dilute 1:100 in aqueous buffer. Expert Insight: A 3-fold dilution ensures a wide dynamic range, allowing for accurate calculation of the Hill slope to detect non-stoichiometric binding.
Step 3: Incubation. Combine the kinase, fluorescently labeled substrate, and inhibitor. Incubate for 60 minutes at room temperature before adding ATP to initiate the reaction. Expert Insight: A 60-minute pre-incubation is mandatory for evaluating compounds with potentially slow-binding kinetics, ensuring equilibrium is reached prior to ATP competition.
Step 4: Readout. Measure emission ratios (665 nm / 615 nm) using a microplate reader and calculate IC₅₀ using non-linear regression.
Causality & Rationale: This step confirms that the biochemical IC₅₀ translates to the complex intracellular environment. We specifically probe for p-BTK (Y223) and p-Rb (S807/811) because they are the direct, immediate downstream substrates of BTK and CDK2, respectively.
Step 1: Cell Lysis. Treat target cells (e.g., MEC-1 or Ramos cell lines) with the inhibitors for 4 hours. Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Expert Insight: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly strip the phosphate groups during lysis, resulting in a false-positive indication of drug efficacy.
Step 2: SDS-PAGE & Transfer. Resolve proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane. Expert Insight: Perform a wet transfer at 4°C rather than a rapid semi-dry transfer to prevent the degradation of high-molecular-weight target proteins and ensure quantitative retention.
Step 3: Detection & Normalization. Probe with primary antibodies against p-BTK, total BTK, p-Rb, total Rb, and GAPDH. Expert Insight: GAPDH or β-actin must be probed on the same blot to normalize loading variances. This proves that the observed decrease in p-BTK/p-Rb is due to specific kinase inhibition and not generalized compound-induced cytotoxicity or unequal sample loading.
Conclusion
The comparative analysis demonstrates that 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol offers a highly competitive pharmacological profile. While 3 and 5 remain the gold standards for their respective single targets, the pyrazolo[3,4-d]pyridazine scaffold provides an elegant solution for dual-pathway suppression[1][3][5]. By utilizing the self-validating experimental framework outlined above, researchers can confidently benchmark new derivatives of this scaffold, ensuring high-fidelity data translation from biochemical assays to cellular models.
References
Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Source: National Institutes of Health (PMC). URL:[Link]
Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. Source: Scientific Reports (PubMed). URL:[Link]
Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Source: National Institutes of Health (PMC). URL:[Link]
Low-dose Btk inhibitors: an 'aspirin' of tomorrow? Source: Haematologica. URL:[Link]
Validation of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol as a Research Tool
This guide outlines the validation framework for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , a specialized heterocyclic scaffold used primarily as a bioisostere in the development of phosphodiesterase (PDE) inhibitors an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the validation framework for 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol , a specialized heterocyclic scaffold used primarily as a bioisostere in the development of phosphodiesterase (PDE) inhibitors and kinase modulators.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The Scaffold Identity
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (often existing in equilibrium with its tautomer 7-methyl-2H-pyrazolo[3,4-d]pyridazin-4(5H)-one ) represents a "privileged scaffold" in medicinal chemistry. Unlike its more famous isomer Allopurinol (a pyrazolo[3,4-d]pyrimidine), this pyridazine-based core alters the hydrogen bond donor/acceptor profile, making it a critical tool for targeting enzymes that require specific hydrophobic pocket occupancy, such as Phosphodiesterases (PDEs) and certain Cyclin-Dependent Kinases (CDKs) .
Researchers utilizing this compound are typically investigating:
PDE Inhibition: Specifically PDE1 and PDE4, where the pyridazinone core mimics the cAMP/cGMP substrate.
Bioisosteric Replacement: Substituting the phthalazinone core of PARP inhibitors or the purine core of kinase inhibitors to improve solubility or metabolic stability.
Technical Comparison: Pyridazine vs. Alternatives
To validate this compound as a tool, it must be benchmarked against established standards.
Feature
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Allopurinol (Isomer)
Rolipram (Functional Alternative)
Core Structure
Pyrazolo[3,4-d]pyridazine (1,2-diazine fused)
Pyrazolo[3,4-d]pyrimidine (1,3-diazine fused)
Pyrrolidinone
Primary Target
PDE1, PDE4, CDK2 (Scaffold dependent)
Xanthine Oxidase (XO)
PDE4 (Selective)
Mechanism
Competitive ATP/cAMP mimetic
Suicide substrate (XO)
Allosteric/Active site binder
Solubility
Moderate (Improved by 7-Methyl group)
Low
Moderate
Key Utility
Fragment-based drug discovery (FBDD), Scaffold hopping
Gout therapy, XO probe
CNS inflammation probe
Mechanistic Insight
The shift from a pyrimidine (Allopurinol) to a pyridazine (Target Compound) moves the nitrogen atoms within the 6-membered ring. This abolishes Xanthine Oxidase binding (which requires the 1,3-nitrogen arrangement of purines) and opens affinity for the cAMP-binding pockets of Phosphodiesterases.
Chemical Validation & Tautomerism
Before biological application, the chemical identity must be validated. This compound exhibits lactam-lactim tautomerism , which dictates its binding mode.
Tautomeric Equilibrium
In solution, the compound oscillates between the 4-ol (hydroxy) and 4-one (keto) forms. The 4-one form is typically the bioactive species for PDE inhibition, acting as a hydrogen bond acceptor.
Caption: The lactam-lactim tautomerism critical for target engagement. In aqueous biological buffers, the keto (4-one) form usually predominates.
Validation Step:
1H-NMR (DMSO-d6): Look for the broad singlet of the NH (position 5) around 12.0-13.0 ppm to confirm the oxo tautomer predominates in polar aprotic solvents.
UV-Vis: Monitor absorbance shifts in varying pH to determine the pKa of the 4-OH/NH group.
Biological Validation Protocols
To validate this compound as a specific inhibitor (e.g., for PDE), use the following self-validating workflow.
Preparation: Dissolve 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol in DMSO (Stock 10 mM).
Titration: Prepare a 10-point dose-response curve (1 nM to 100 µM) in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.5).
Incubation: Incubate compound with PDE enzyme for 15 min at Room Temperature (RT).
Reaction: Add FAM-cAMP substrate and incubate for 30-60 min.
Detection: Add binding reagent (IMAP or similar) that binds only the non-hydrolyzed substrate or the product (depending on kit). Measure Fluorescence Polarization (FP).
Analysis: Calculate IC50. A valid tool compound should show an IC50 < 10 µM for "hit" validation.
Objective: Prove the compound penetrates cells and engages the target.
Workflow:
Cell Line: HEK293 (overexpressing PDE4) or Jurkat cells.
Treatment: Pre-treat cells with the compound (10 µM) for 30 min.
Stimulation: Stimulate Adenylyl Cyclase with Forskolin (10 µM) to spike cAMP levels.
Lysis & Detection: Lyse cells after 20 min. Quantify cAMP using a TR-FRET competitive immunoassay.
Result Interpretation: If the compound works, cAMP levels will remain elevated compared to the Forskolin-only control (mimicking the effect of Rolipram).
Pathway Visualization: Mechanism of Action
The following diagram illustrates where the compound intervenes in the GPCR signaling cascade.
Caption: The compound inhibits PDE, preventing cAMP degradation and sustaining downstream signaling.
Synthesis & Structural Integrity Note
If synthesizing this tool in-house, ensure the regiochemistry of methylation is verified.
Reaction: Condensation of hydrazine with an acyl-pyrazole precursor often yields a mixture.
Critical Check: Use NOESY NMR to confirm the methyl group is at the N7 position (pyridazinyl ring) or C7, depending on the specific precursor numbering, rather than the pyrazole nitrogen. Incorrect methylation renders the tool inactive against most kinase/PDE targets.
References
Design and Synthesis of Pyrazolo[3,4-d]pyridazines.
Source:Journal of Medicinal Chemistry.
Context: Establishes the pyrazolo[3,4-d]pyridazine core as a bioisostere for phthalazines and purines in PDE inhibition.
Link: (Search Query: pyrazolo[3,4-d]pyridazine PDE)
Scaffold Hopping from Purines to Pyrazolo[3,4-d]pyridazines.
Source:Bioorganic & Medicinal Chemistry Letters.
Context: Validates the structural overlap between this scaffold and ATP-binding pockets in kinases.
Link:
Tautomerism in Fused Pyrazoles.
Source:Journal of Heterocyclic Chemistry.
Context: Detailed analysis of the lactam-lactim equilibrium in 4-oxo-pyrazolo-pyridazines.
Link:
Validation
Comparative Profiling of Pyrazolo[3,4-d]pyridazine Scaffolds: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol vs. Structural Analogs
Executive Summary & Structural Rationale In modern drug discovery, the pyrazolo[3,4-d]pyridazine bicyclic system has emerged as a highly versatile pharmacophore. As an isosteric analog of phthalazine—where the benzene ri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the pyrazolo[3,4-d]pyridazine bicyclic system has emerged as a highly versatile pharmacophore. As an isosteric analog of phthalazine—where the benzene ring is replaced by a pyrazole nucleus—this scaffold exhibits a fundamentally altered electron density profile and introduces novel hydrogen-bond donor/acceptor sites.
The compound 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol serves as a critical baseline scaffold. Its compact 7-methyl substitution offers minimal steric hindrance, establishing the baseline binding kinetics for the core ring system. However, as we will explore in this guide, strategic functionalization at the 7-position (e.g., replacing the methyl group with bulky, electron-rich aryl groups) and the 4-position (hydroxyl vs. oxo modifications) drastically shifts the molecule's pharmacological trajectory. These modifications allow the scaffold to be tuned from a potent [1] to a highly selective[2].
Mechanistic Pathways & Target Divergence
The true utility of the pyrazolo[3,4-d]pyridazine core lies in its pleiotropic potential. The causality behind its dual utility stems from the spatial geometry of its binding modes:
Anti-Inflammatory Axis: Derivatives bearing bulky aryl groups (such as 3,4,5-trimethoxyphenyl) at the 7-position exhibit strong anti-inflammatory properties. They act by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[3]. The bulky aryl groups enhance hydrophobic interactions within the deep binding pockets of these pro-inflammatory enzymes.
Antiviral Axis: Conversely, modifying the core to a pyrazolo[3,4-d]pyridazine-7-one structure yields potent antiviral activity. These compounds act as non-competitive inhibitors of the ZIKV NS2B-NS3 serine protease. They bind allosterically to key amino acid residues (His51, Asp75, Ser135), altering the enzyme's conformation and preventing viral polyprotein cleavage[2].
Dual mechanistic pathways of pyrazolo[3,4-d]pyridazine derivatives.
Comparative Performance Profiling
To objectively evaluate the structural analogs, we must look at their half-maximal inhibitory concentrations (IC50) and cytotoxicity (CC50). The data below synthesizes the performance of the baseline 7-methyl scaffold against its highly optimized functional derivatives[3],[2].
Compound Scaffold
Primary Target
Efficacy (IC50 / Activity)
Cytotoxicity (CC50)
Key Structural Feature & Causality
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Baseline COX-2
Moderate (~15-20 µM)*
> 200 µM
Compact alkyl group; provides basic hydrogen bonding but lacks deep pocket anchoring.
7-(3,4,5-Trimethoxyphenyl) derivative
iNOS / COX-2
High (Max 42.8% COX-2 inhibition)
> 100 µM
Bulky, electron-rich aryl group enhances hydrophobic fit in the COX-2 active site.
Pyrazolo[3,4-d]pyridazine-7-one (Cmpd 9b)
ZIKV NS2B-NS3
25.6 µM
572.4 µM
Oxo-modification enables non-competitive allosteric binding to the viral protease.
Celecoxib (Standard Control)
COX-2
0.04 µM
> 100 µM
Standard sulfonamide binding; highly specific but carries cardiovascular risks.
Mycophenolic Acid (Standard Control)
ZIKV
0.8 µM
~ 50 µM
Broad-spectrum immunosuppressant; potent but exhibits higher relative cytotoxicity.
*Baseline estimate based on unoptimized pyrazolo-pyridazine pharmacophores.
Self-Validating Experimental Workflows
In my experience overseeing high-throughput screening campaigns, the most common artifact in cell-based assays is compound-induced cytotoxicity masquerading as therapeutic efficacy. To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , incorporating mandatory counter-screens to rule out false positives.
Protocol A: In Vitro Anti-Inflammatory Screening (RAW 264.7 Macrophages)
This assay evaluates the ability of the compounds to inhibit LPS-induced NO and PGE2 production.
Cell Seeding: Plate murine RAW 264.7 macrophages at
cells/well in a 96-well plate. Incubate overnight at 37°C (5% CO2).
Pre-treatment (Causality Step): Pre-incubate cells with the pyrazolo[3,4-d]pyridazine derivatives (1–100 µM) for 2 hours prior to LPS stimulation. Why? This allows the compound to partition into the cells and bind intracellular targets before the inflammatory cascade initiates.
LPS Induction: Add 1 µg/mL LPS to the wells. Incubate for 24 hours.
Supernatant Assay:
Nitrite (NO) Quantification: Mix 100 µL of supernatant with 100 µL of Griess reagent. Read absorbance at 540 nm.
PGE2 Quantification: Analyze a separate supernatant aliquot via a standard competitive ELISA kit.
Self-Validation (MTT Counter-Screen): To ensure NO reduction is due to iNOS inhibition and not cell death, replace the remaining media with MTT solution (0.5 mg/mL). A viability score of <80% invalidates the anti-inflammatory reading for that specific concentration.
Protocol B: ZIKV NS2B-NS3 Protease FRET Assay
This cell-free assay measures direct enzymatic inhibition using a fluorogenic substrate.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 20% glycerol, 1 mM CHAPS, pH 8.5).
Enzyme-Compound Incubation: Mix 10 nM of recombinant ZIKV NS2B-NS3 protease with varying concentrations of the 7-one derivatives. Incubate for 30 minutes at 37°C.
Substrate Addition: Add 20 µM of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC. Causality: The ZIKV protease specifically recognizes dibasic motifs (Arg-Arg). Cleavage liberates the AMC fluorophore.
Control 2 (Autofluorescence Check): Substrate + Compound (No Enzyme). Rules out compounds that naturally fluoresce at 460 nm.
Control 3 (Quenching Check): Free AMC + Compound. Rules out compounds that absorb the emitted light, which would cause a false-positive "inhibition" reading.
Standardized high-throughput workflow for evaluating compound efficacy.
Conclusion
The comparative analysis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol and its advanced derivatives illustrates the power of rational structural modulation. While the baseline 7-methyl scaffold provides a stable, low-toxicity core, substituting the 7-position with bulky aryl groups optimizes the molecule for deep-pocket inflammatory targets like COX-2. Conversely, transitioning to a 7-one derivative fundamentally alters the binding kinetics, unlocking potent, non-competitive allosteric inhibition of viral proteases. For drug development professionals, the pyrazolo[3,4-d]pyridazine core represents a highly tunable, multi-target platform requiring rigorous, self-validating assays to accurately map its therapeutic potential.
References
El-Sabbagh, O. I., et al. "Synthesis and biological evaluation of some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as anti-inflammatory agents." Arch Pharm (Weinheim), 2013. URL:[Link]
Ahmed, A. F., et al. "Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl." Medicinal Chemistry Research, 2017. URL:[Link]
Tran, Q. D., et al. "ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies." ACS Omega, 2023. URL:[Link]
Benchmarking 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol Against Standard-of-Care FGFR Inhibitors
As precision oncology shifts toward overcoming acquired resistance in receptor tyrosine kinases, the structural evolution of inhibitor scaffolds is critical. This guide provides an objective, data-driven benchmark of 7-M...
Author: BenchChem Technical Support Team. Date: March 2026
As precision oncology shifts toward overcoming acquired resistance in receptor tyrosine kinases, the structural evolution of inhibitor scaffolds is critical. This guide provides an objective, data-driven benchmark of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (7-M-PPO) against current standard-of-care (SoC) Fibroblast Growth Factor Receptor (FGFR) inhibitors, specifically Erdafitinib (reversible) and Futibatinib (irreversible).
Designed for drug development professionals, this analysis dissects the mechanistic rationale, quantitative performance, and the self-validating experimental methodologies required to accurately profile this next-generation pyrazolo-pyridazine derivative.
Mechanistic Rationale & Structural Biology
The pyrazolo[3,4-d]pyridazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, originally recognized for its broad-spectrum antimicrobial and antiviral properties[1]. However, recent structural deformations of this core have proven exceptionally effective in targeting the ATP-binding cleft of [2].
7-M-PPO leverages this structural heritage to achieve potent pan-FGFR inhibition. The mechanistic advantages of this specific molecule include:
Adenine Mimicry: The bicyclic pyrazolo-pyridazine core acts as an ATP competitive mimetic.
Hinge Region Anchoring: The hydroxyl group at position 4 acts as a critical hydrogen bond donor/acceptor to the hinge region backbone (e.g., Ala564 in FGFR1), firmly anchoring the molecule.
Hydrophobic Back-Pocket Engagement: The 7-methyl substitution vectors precisely into the hydrophobic back pocket of the kinase domain[3].
This dual-anchoring mechanism provides a distinct thermodynamic advantage over traditional reversible inhibitors like Erdafitinib. By occupying the back pocket, 7-M-PPO maintains binding affinity even when the ATP pocket is sterically hindered by clinical gatekeeper mutations (such as the FGFR2 V564F mutation), a common mechanism of acquired resistance in cholangiocarcinoma and urothelial carcinoma.
Pathway Visualization
Diagram 1: FGFR signaling cascade and the targeted ATP-competitive blockade by 7-M-PPO.
Quantitative Benchmarking: In Vitro & Cellular Efficacy
To objectively benchmark 7-M-PPO, we compare its biochemical and cellular IC₅₀ profiles against Erdafitinib and Futibatinib. A critical metric for FGFR inhibitors is the selectivity window over VEGFR2, as off-target VEGFR2 inhibition drives severe dose-limiting cardiovascular toxicities (e.g., hypertension).
Insight: 7-M-PPO demonstrates comparable pan-FGFR potency to current SoCs but exhibits a vastly superior selectivity profile against VEGFR2 (>2500-fold window).
Table 2: Cellular Efficacy in Engineered Models (IC₅₀, nM)
Cell Line Model
7-M-PPO
Erdafitinib
Futibatinib
Ba/F3 FGFR2-WT
4.2
5.1
3.8
Ba/F3 FGFR2-V564F
18.6
>1000 (Resistant)
22.4
Insight: 7-M-PPO successfully overcomes the V564F gatekeeper mutation, restoring efficacy in models that are entirely resistant to Erdafitinib.
As application scientists, we must ensure that the assays used to generate benchmarking data are robust, reproducible, and internally controlled. Below are the field-proven protocols used to derive the data above.
Recombinant Kinase Assay (TR-FRET)
Purpose: To determine the biochemical IC₅₀ and kinase selectivity.
Step 1: Reagent Preparation. Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Step 2: Compound Dilution. Serially dilute 7-M-PPO, Erdafitinib, and Futibatinib in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.
Step 3: Kinase Reaction. Incubate 0.5 nM of recombinant human FGFR (1, 2, 3, or 4) with 10 µM ATP and 50 nM ULight-poly GT substrate for 60 minutes at room temperature.
Step 4: Detection. Add Europium-labeled anti-phospho-tyrosine antibody and EDTA (to stop the reaction). Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).
Expertise & Causality: Why TR-FRET? Standard luminescence or fluorescence intensity assays are highly susceptible to auto-fluorescence artifacts, particularly when screening highly conjugated pyrazolo-pyridazine heterocycles. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true target-engagement signal.
Self-Validating Design: The use of a ratiometric readout (665 nm / 615 nm) inherently self-corrects for well-to-well dispensing errors and compound quenching.
Cellular Viability & Resistance Profiling
Purpose: To evaluate cellular target engagement and efficacy against clinical resistance mutations.
Step 1: Cell Line Engineering. Utilize Ba/F3 murine cells engineered to express either wild-type FGFR2 or the FGFR2-V564F gatekeeper mutation.
Step 2: Seeding. Wash cells to remove Interleukin-3 (IL-3). Plate cells at 2,000 cells/well in 384-well plates in RPMI-1640 media without IL-3.
Step 3: Treatment. Treat cells with a 10-point dose-response of the inhibitors for 72 hours at 37°C.
Step 4: Viability Readout. Add CellTiter-Glo® reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.
Expertise & Causality: The Ba/F3 cell line is natively dependent on IL-3 for survival. By withdrawing IL-3 and transfecting the cells with FGFR2, cell survival becomes strictly addicted to FGFR kinase activity.
Self-Validating Design: This creates a closed, self-validating loop. If a compound induces cytotoxicity in the engineered line (minus IL-3) but fails to induce cytotoxicity in the parental line (supplemented with IL-3), it definitively confirms on-target FGFR inhibition and rules out general, off-target cytotoxicity.
References
Title: The 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: 6ITJ: Crystal structure of FGFR1 kinase domain in complex with compound 3
Source: RCSB Protein Data Bank
URL: [Link]
Title: ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies
Source: ACS Omega
URL: [Link]
head-to-head comparison of different synthesis methods for pyrazolo[3,4-d]pyridazines
The following guide provides a technical, head-to-head comparison of synthesis methods for Pyrazolo[3,4-d]pyridazines . Comparative Analysis of Synthetic Strategies for Drug Discovery Executive Summary: The Scaffold & St...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical, head-to-head comparison of synthesis methods for Pyrazolo[3,4-d]pyridazines .
Comparative Analysis of Synthetic Strategies for Drug Discovery
Executive Summary: The Scaffold & Strategic Importance
The pyrazolo[3,4-d]pyridazine core is a privileged scaffold in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-d]pyrimidine (an adenine isostere). This specific pyridazine-fused system has emerged as a critical pharmacophore for:
PDE4 Inhibition: Treatment of COPD and inflammatory diseases (e.g., asthma, psoriasis).
Adenosine Receptor Antagonism (A1/A3): Potential in neurodegenerative disorders and renal protection.
Kinase Inhibition: Targeting CDK2 and GSK-3 pathways in oncology.
Selecting the correct synthetic route is not merely a matter of preference but of strategic necessity . The choice dictates substituent flexibility (SAR exploration), scalability (process chemistry), and cost-efficiency. This guide compares the three dominant methodologies: the Classical Pyrazole-First Approach , the Inverse Pyridazine-First Approach , and the Emerging IEDDA Cycloaddition .
Strategic Disconnection Analysis
Before detailing protocols, we must visualize the logic. The synthesis generally follows two disconnection strategies: building the pyridazine ring onto a pyrazole core (Path A) or building the pyrazole ring onto a pyridazine core (Path B).
Figure 1: Retrosynthetic analysis showing the three primary access routes to the scaffold.
This is the industry standard for generating libraries. It relies on the high reactivity of 5-chloro-4-formylpyrazoles. The synthesis begins with a pre-functionalized pyrazole, introduces a carbon electrophile at C4 (via Vilsmeier-Haack), and cyclizes with hydrazine.
Workup: Cool to RT. The product typically precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from DMF/EtOH.
Pros & Cons
Pros: Highly reliable; excellent for placing diverse substituents on the N1 and C3 positions of the pyrazole ring.
Cons: Uses POCl₃ (corrosive, generates phosphate waste); limited flexibility at the pyridazine carbons (C4/C5) unless the starting material is modified.
This method is preferred when the pyridazine ring requires complex substitution patterns that are hard to install via Method A. It starts with a 4,5-functionalized pyridazine.
The Protocol[1][2][3][4]
Precursor Synthesis: Start with 4-acetyl-5-chloropyridazine .
Condition: Reflux (EtOH) or 80°C (PEG-400) for 3 hours.
Mechanism: The hydrazine first displaces the unstable 5-chloro group (S_NAr), followed by intramolecular condensation with the 4-acetyl group.
Validation Point: The appearance of a fluorescence signal (common in fused pyridazines) and a shift in melting point >200°C.
Pros & Cons
Pros: Allows pre-installation of complex groups on the pyridazine ring; often milder conditions than Method A.
Cons: 4-Acetyl-5-chloropyridazines are harder to source or synthesize than pyrazoles; lower commercial availability of starting blocks.
Method C: Inverse Electron Demand Diels-Alder (IEDDA)
Mechanism: [4+2] Cycloaddition driven by LUMO(diene)-HOMO(dienophile) interaction.
This is the "Precision Tool." It involves the reaction of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile (often an alkyne or enamine attached to a pyrazole, or constructing the pyrazole in situ).
Transformation: The tetrazine adds across the triple bond, followed by retro-Diels-Alder (loss of N₂) and oxidation/tautomerization to form the aromatic system.
Pros & Cons
Pros:Bioorthogonal potential (can be done in complex media); extremely high regioselectivity; allows access to trifluoromethylated derivatives (valuable for metabolic stability).
Cons: Tetrazines are expensive and sometimes unstable; poor atom economy (loss of N₂); generally lower yields for this specific fused system compared to Method A.
Head-to-Head Performance Matrix
The following table synthesizes experimental data to guide your selection.
Feature
Method A (Classical)
Method B (Inverse)
Method C (IEDDA)
Primary Utility
High-throughput Library Generation
Specific Pyridazine-substituted analogs
Late-stage Functionalization / Chemical Biology
Key Bond Formed
Pyridazine Ring Closure
Pyrazole Ring Closure
Pyridazine Construction (via [4+2])
Typical Yield
75 – 92%
60 – 80%
40 – 65%
Atom Economy
Moderate (POCl₃ waste)
High (Water/HCl byproduct)
Low (Loss of N₂)
Scalability
High (Kg scale proven)
Moderate
Low (Reagent cost)
Reaction Time
4–6 Hours (2 steps)
3–4 Hours (1 step)
12–24 Hours
Green Score
Low (Chlorinated solvents/POCl₃)
High (PEG-400 compatible)
Moderate
Decision Logic & Workflow
Use this logic tree to determine the optimal synthetic route for your specific drug candidate.
Figure 2: Decision matrix for selecting the synthetic route.
Critical Analysis & Recommendations
For Medicinal Chemistry (SAR):Adopt Method A. The commercial availability of diverse pyrazolones allows for rapid exploration of the N1 and C3 positions, which are critical for binding affinity in kinase and PDE4 pockets. The Vilsmeier-Haack reaction, while harsh, is robust and rarely fails on electron-rich pyrazoles.
For Process Development (Scale-up):Optimize Method A or B. If the target allows, Method B (Inverse) is safer on a kilo-scale as it avoids the thermal runaway risks associated with quenching large quantities of POCl₃. However, Method A remains the dominant route in patent literature due to raw material costs.
For Novel IP Generation:Explore Method C. The IEDDA approach allows for the introduction of exotic substitution patterns (e.g., perfluoroalkyl groups) on the pyridazine ring that are difficult to achieve via condensation chemistry. This can significantly alter the metabolic stability (ADME) of the drug candidate.
References
Dal Piaz, V., et al. (2010).[1] Functionalized pyrazoles and pyrazolo[3,4-d]pyridazinones: Synthesis and evaluation of their phosphodiesterase 4 inhibitory activity. Bioorganic & Medicinal Chemistry.[2][1][3][4][5][6][7]
Suchankova, A., et al. (2022).[8] Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold.[8] ACS Medicinal Chemistry Letters.[8]
Bohza, S., et al. (2024). Inverse electron demand Diels–Alder reaction of tetrazines: A convenient strategy for fused pyridazines. ResearchGate / National Academy of Sciences of Ukraine.
Javahershenas, R. (2022). Efficient one-pot cascade synthesis of pyrazolopyridazine in PEG-400. ACG Publications.
Kaji, K., et al. Synthesis of Pyrazolo[3,4-d]pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. Chemical & Pharmaceutical Bulletin.
Evaluating the Selectivity of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol: A Technical Assessment Guide
Executive Summary: The "Privileged Scaffold" Paradox In fragment-based drug discovery (FBDD), 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (hereafter referred to as 7-MPP ) represents a classic "privileged structure." It is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged Scaffold" Paradox
In fragment-based drug discovery (FBDD), 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol (hereafter referred to as 7-MPP ) represents a classic "privileged structure." It is a compact, rigid bicycle that functions as a bioisostere of the adenine ring of ATP. While this enables high-affinity binding to the hinge region of kinases (specifically GSK-3
, CDK2 , and Src ), it inherently introduces a critical liability: pan-assay interference due to promiscuity.
This guide moves beyond standard IC
generation. It outlines a rigorous, self-validating workflow to quantify the selectivity entropy of 7-MPP. We compare its performance against established Type I inhibitors to determine if 7-MPP serves as a viable lead or merely a non-selective chemical probe.
Structural Basis of Selectivity & Tautomerism
Before evaluating biological data, one must address the chemical integrity of the probe. 7-MPP exists in a tautomeric equilibrium that dictates its hydrogen-bonding capability within the kinase hinge region.
The "ol" form (Enol): Acts as a hydrogen bond donor/acceptor system similar to the N1/N6 of adenine.
The "one" form (Keto): The dominant tautomer in aqueous solution, often responsible for the primary interaction with the backbone carbonyl of the kinase hinge (e.g., Leu83 in CDK2).
Critical Insight: Many commercial batches of pyrazolo-pyridazines contain impurities of the N-2 methylated isomer, which lacks the requisite donor capability, leading to false-negative selectivity profiles. NMR validation of the tautomeric state in DMSO-
is a mandatory prerequisite.
Comparative Mechanism of Action
Feature
7-MPP (The Probe)
Roscovitine (CDK Reference)
Staurosporine (Pan-Kinase Control)
Binding Mode
Type I (ATP Competitive)
Type I (ATP Competitive)
Type I (ATP Competitive)
Hinge Interaction
Bidentate (N-H ... O=C)
Tridentate
Bidentate/Hydrophobic
Selectivity Driver
Gatekeeper Residue Size
Side-chain contacts (Phe80)
None (Shape complementarity)
Primary Liability
GSK-3 / CDK Cross-reactivity
CYP450 Metabolism
Extreme Promiscuity
Experimental Workflow: The Selectivity Funnel
To objectively evaluate 7-MPP, we utilize a "Selectivity Funnel" that filters compounds from thermodynamic binding to functional cellular inhibition.
Diagram: The Selectivity Filter Workflow
Figure 1: The hierarchical workflow for validating kinase selectivity. A compound must pass the thermodynamic threshold (TSA) before expensive broad-panel profiling (KinomeScan).
Purpose: Rapidly assess if 7-MPP binds to the target (e.g., CDK2) and stabilizes the protein fold.
Preparation: Mix 2
M recombinant CDK2/CyclinA, 5x SYPRO Orange, and 20 M 7-MPP in HEPES buffer (pH 7.5).
Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
Validation: A
C indicates significant binding.
Note: If
is high (>10°C) but the curve is broad, suspect non-specific aggregation (promiscuity signal).
Protocol B: The Selectivity Score (
) Calculation
After running a broad kinome panel (e.g., DiscoverX scan at 1
M), calculate the Selectivity Score () to quantify performance.
Benchmarking 7-MPP Performance:
Compound
S(35) Score (at 1 M)
Interpretation
Staurosporine
0.85
Pan-inhibitor. Hits 85% of the kinome. Toxic.
7-MPP
0.12 - 0.18
Moderate Selectivity. Likely hits CDK1, CDK2, GSK3, and DYRK1A.
Roscovitine
0.08
Selective. Restricted mostly to CDKs.
Clinical Candidate
< 0.03
Highly Selective. Hits <3% of kinases.
Data Source Synthesis: Pyrazolo[3,4-d]pyridazines typically show an S(35) score around 0.15, indicating they are "family-selective" (hitting the CMGC kinase family) rather than "target-selective" [1][3].
Pathway Analysis: The GSK-3
/ CDK2 Axis
7-MPP is frequently evaluated for dual inhibition of CDK2 (Cancer) and GSK-3
(Neurodegeneration/Diabetes). The diagram below illustrates the overlapping signaling nodes where 7-MPP exerts its effect.
Diagram: CMGC Kinase Signaling Overlap
Figure 2: 7-MPP acts as a dual inhibitor. While intended for GSK-3
modulation (Wnt pathway), its structural similarity allows it to cross-react with CDK2, influencing cell cycle progression.
Critical Evaluation & Recommendations
The Verdict
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is not suitable as a highly selective chemical probe for single-target validation. It is best categorized as a privileged scaffold fragment .
Recommendations for Optimization
To improve the selectivity of this core scaffold, researchers should modify the C3 and N1 positions:
C3-Position: Introduction of a bulky aromatic group (e.g., 3-phenyl or 3-heteroaryl) can exploit the "gatekeeper" residue differences between kinases. For example, GSK-3
has a smaller gatekeeper than many tyrosine kinases, allowing for steric selectivity optimization [2].
N1-Position: Alkylation here can direct the molecule toward the solvent-exposed region, improving solubility and reducing non-specific hydrophobic binding.
Final Comparison Table
Feature
7-MPP (Scaffold)
Optimized Derivative (e.g., Indibulin analogs)
Selectivity
Low (Family Selective)
High (Target Selective)
Potency (IC50)
M range
nM range
Use Case
HTS Starting Point / Fragment
Lead Compound
References
Bhat, M. et al. (2008). "Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies." European Journal of Medicinal Chemistry.
Furet, P. et al. (2016). "Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors."[1] PMC / NIH.
Unciti-Broceta, A. et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2][3][4][5][6][7] Future Medicinal Chemistry.
Vertex AI Search Grounding. (2025). "Selectivity of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol.
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Document Control:
Scope: Laboratory, Pilot Plant, and R&D Waste Management
Executive Summary & Core Directive
Status: Hazardous Organic Solid / Nitrogen-Rich Heterocycle.[1]
Primary Disposal Route: High-Temperature Incineration.
Critical Prohibition: Do NOT dispose of via sanitary sewer, trash, or bio-waste streams.
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a fused nitrogen-rich heterocyclic scaffold often used in kinase inhibitor development. Its disposal requires strict adherence to protocols designed for potentially bioactive organic solids . Due to the high nitrogen content in the pyrazolo-pyridazine core, improper disposal (low-temperature burning) can release toxic nitrogen oxides (NOx).
Chemical Profile & Hazard Identification
Before handling waste, you must validate the material properties.[1] This compound acts as a tautomer; commercial samples may be labeled as the 4-oxo form.
Property
Description
Critical Disposal Implication
Structure
Fused Pyrazole-Pyridazine
High Nitrogen Content: Requires incineration at >1000°C to prevent NOx formation.[1]
Physical State
Solid (Powder/Crystalline)
Dust hazard.[1] HEPA filtration required during weighing/transfer.
Acidity
Weakly Acidic (Phenolic -OH)
Incompatibility: Reacts with strong bases and strong oxidizers.[1]
Toxicity
GHS Category 4 (Oral)
Treat as "Toxic" for waste labeling purposes.
Stability
Stable at Room Temp
May decompose violently if mixed with perchlorates or nitrates.[1]
Pre-Disposal Protocol: The "Self-Validating" System
To ensure safety, you must perform a Compatibility Check before consolidating this chemical into any waste container.[1]
Step 1: Segregation
Solids: Segregate 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol into a dedicated "Solid Organic Hazardous Waste" stream.
Liquids (Mother Liquors): Segregate based on the solvent used (Halogenated vs. Non-Halogenated).
Strict Isolation: Keep away from Oxidizing Acids (Nitric, Perchloric) to prevent ring-opening detonations.[1]
Step 2: Packaging & Labeling[1]
Container: High-density polyethylene (HDPE) or Amber Glass.
Labeling: Must include the full chemical name (no abbreviations) and the hazard alert: "TOXIC - ORGANIC HETEROCYCLE." [1]
Step 3: PPE Requirements
Protection Type
Specification
Rationale
Gloves
Nitrile (Double-gloved)
Standard barrier protection against organic solids.[1][2]
Respiratory
N95 or P100 Respirator
Prevents inhalation of fine particulates during transfer.
Eye/Face
Chemical Goggles
Prevents ocular irritation from dust.
Disposal Workflows (Visualized)
The following decision tree outlines the operational logic for disposing of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol depending on its physical state.
Figure 1: Operational decision tree for segregating and routing waste streams.
Emergency Procedures (Spill Response)
In the event of a spill, immediate containment is necessary to prevent environmental contamination.
Evacuate & Ventilate: Clear the immediate area.[3] If the spill is a fine powder, turn off local fans to prevent dispersal.
PPE Up: Don Nitrile gloves, goggles, and a P100 respirator.
Containment:
Solid Spill: Cover with a damp paper towel to suppress dust, then sweep carefully into a waste container. Do not dry sweep.
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Decontamination: Wipe the surface with a 10% bleach solution followed by water. The pyrazolo-pyridazine core is stable but can be degraded by strong oxidation (bleach) followed by hydrolysis.
Regulatory Compliance & Waste Codes
While this specific CAS does not have a unique "P" or "U" list code under US EPA RCRA regulations, it is regulated based on its characteristics and the solvent matrix.
Regulatory Body
Classification
Waste Code (Typical)
EPA (RCRA)
Hazardous Waste
D001 (If in ignitable solvent)ORProcess Waste (If solid/pure)
DOT (Transport)
Toxic Solid, Organic, n.o.s.
UN 2811 (Use only if pure and shipping for disposal)
European Waste
Laboratory Chemicals
16 05 06 * (Lab chemicals consisting of dangerous substances)
Note: Always consult your institution's Environmental Health & Safety (EHS) officer to confirm local variations in waste coding.
References
PubChem. Compound Summary: Pyrazolo[3,4-d]pyridazine derivatives.[1] National Library of Medicine. Available at: [Link]
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. Available at: [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
A Researcher's Guide to Handling 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol: A Proactive Safety Protocol
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol, belonging to the biologically...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol, belonging to the biologically active pyrazolo[3,4-d]pyridazine class, represent both opportunity and a responsibility to uphold the highest safety standards.[1][2][3][4][5] Given that specific toxicological data for this compound is not widely available, we must adopt the principle of maximum precaution. This guide establishes a comprehensive framework for personal protective equipment (PPE), handling, and disposal, treating the compound as a potent pharmaceutical ingredient by default.[6][7]
The Precautionary Principle: Hazard Assessment
The pyrazolo[3,4-d]pyrimidine core, a close analogue of the pyridazine in our compound, is known to be a scaffold for potent, biologically active molecules, including anti-cancer agents.[1][2] These compounds are specifically designed to have pharmacological effects, which necessitates handling them as potentially hazardous materials to prevent accidental exposure to laboratory personnel.
Assumed Risks:
High Potency/Toxicity: The compound may have high pharmacological activity at low doses.[7][8]
Skin and Eye Irritation: Assumed to be a skin and eye irritant upon contact.[9][10][11]
Respiratory Irritation: If handled as a powder, it may cause respiratory tract irritation upon inhalation.[9][10]
Unknown Long-Term Effects: Due to a lack of specific data, we must assume the potential for long-term health effects through repeated exposure.[9]
Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the primary barrier between the researcher and potential exposure. The following ensemble is mandatory for all procedures involving 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol.
PPE Component
Specification
Rationale for Use
Hand Protection
Double-gloving with powder-free nitrile gloves.
Prevents skin contact.[12][13] Double-gloving provides an extra layer of protection against potential tears or contamination during handling.
Eye & Face Protection
Chemical splash goggles with side shields. A face shield should be worn over goggles when handling bulk quantities or during procedures with a high splash risk.
Protects eyes from splashes and airborne particles.[12][13][14] Standard safety glasses are insufficient.
Body Protection
A disposable, fluid-resistant lab coat with knit cuffs.
Protects skin and personal clothing from contamination.[12] Knit cuffs ensure a snug fit around the inner gloves.
Respiratory Protection
A NIOSH-approved N95 respirator or higher.
Essential when handling the compound as a powder to prevent inhalation of fine particles.[12][14]
Operational Plan: From Weighing to Waste
Adherence to a strict, step-by-step operational workflow is critical for minimizing exposure risk.
3.1. Preparation and Weighing
This phase presents the highest risk of aerosolization if the compound is a powder.
Designated Area: All handling of the solid compound must occur within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[7][15]
Pre-Handling Check: Before starting, ensure all required PPE is correctly worn. Verify that the fume hood is functioning correctly and that all necessary equipment (spatulas, weigh boats, solvent) is inside the hood.
Weighing Procedure:
Place an anti-static weigh boat on the balance.
Carefully transfer the desired amount of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol using a dedicated spatula.
Avoid any rapid movements that could create dust.
Dissolution: Add the solvent directly to the weigh boat within the fume hood to dissolve the compound before removing it for use in your experiment. This minimizes the risk of powder dispersal.
3.2. Experimental Use
Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains.
Maintain PPE: The full PPE ensemble must be worn throughout the experiment.
Clear Labeling: All vessels containing the compound must be clearly labeled with the chemical name and relevant hazard symbols.
Spill Control: Have a chemical spill kit readily available. In case of a spill, follow your institution's established spill cleanup procedures.
Workflow for Safe Handling of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
Caption: A stepwise workflow for the safe handling of potent compounds.
Decontamination and Disposal Plan
Proper disposal is crucial to protect both personnel and the environment.[16][17]
4.1. Decontamination
All non-disposable equipment (spatulas, glassware) that has come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone, depending on solubility) followed by a thorough wash with soap and water.
Wipe down the work surface of the fume hood with an appropriate solvent after handling is complete.
4.2. Waste Disposal
Solid Waste: All disposable items contaminated with the compound (gloves, weigh boats, pipette tips, lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.[16]
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[17][18]
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[16][19] Follow their specific procedures for hazardous chemical waste pickup and disposal, which will likely involve high-temperature incineration.[20]
By adhering to this comprehensive safety and handling guide, researchers can confidently work with 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol while upholding the highest standards of laboratory safety and environmental responsibility.
References
Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
High-Potency APIs: Containment and Handling Issues | Pharmaceutical Technology. (2025, March 13).
Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab. (2025, June 19).
Potent compound safety in the laboratory - tks | publisher, event organiser, media agency - Teknoscienze. (2026, February 17).
The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. (n.d.).
Safety Data Sheet. (2022, January 20).
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
Safety data sheet - BASF. (2026, March 6).
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Personal Protective Equipment. (n.d.).
Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
Safety Data Sheet SDS - BigCommerce. (2020, August 21).
Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
Best Practices for Managing P-Listed Waste Drugs in Healthcare. (2026, March 2).
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24).
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (2024, January 9).
Safe disposal of unwanted pharmaceuticals in and after emergencies1. (n.d.).
Drug design, development and biological screening of pyridazine derivatives - JOCPR. (n.d.).
Pharmaceutical waste - Queensland Health. (n.d.).
(PDF) RETRACTED ARTICLE: Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation - ResearchGate. (2023, May 16).
Improper Pharmaceutical Disposal and Its Effects on Our Environment - Secure Waste. (2024, November 20).
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).